1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Description
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Properties
IUPAC Name |
2-(2-methoxyphenyl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-9(8-14)6-7-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDFDOJWJUKAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde chemical structure and properties
This guide outlines the structural characteristics, physicochemical properties, and synthetic methodologies for 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde (CAS: 1159830-34-8).
Executive Summary
This compound is a specialized heterocyclic building block utilized in the discovery of kinase inhibitors and agrochemicals. Unlike its more common isomer, the 4-carbaldehyde (typically accessible via Vilsmeier-Haack formylation), the 5-carbaldehyde requires regioselective synthetic strategies—most notably directed ortho-lithiation. This compound serves as a critical scaffold for synthesizing fused ring systems such as pyrazolo[1,5-a]pyrimidines and for generating Schiff base ligands in coordination chemistry.[1]
Chemical Identity & Structure
The molecule features a pyrazole ring N-substituted with a 2-methoxyphenyl group.[2][3][4][5][6] The aldehyde functionality is positioned at C5, adjacent to the N1-aryl substituent, creating a sterically congested environment that influences its reactivity profile.[1]
| Attribute | Detail |
| IUPAC Name | 1-(2-methoxyphenyl)pyrazole-5-carbaldehyde |
| CAS Number | 1159830-34-8 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| SMILES | COc1ccccc1n2nccc2C=O |
| Structural Features | • N1-Aryl Bond: Twisted out of planarity due to steric clash between the 2-methoxy group and the pyrazole 5-substituent.• C5-Aldehyde: Highly reactive electrophile; prone to oxidation to carboxylic acid or condensation to imines. |
Structural Diagram & Regioselectivity
The following diagram illustrates the divergent synthetic pathways that distinguish the 5-isomer from the 4-isomer.
Figure 1: Divergent synthesis showing how lithiation accesses the C5-aldehyde while Vilsmeier-Haack yields the C4-aldehyde.
Physicochemical Properties
The 5-position aldehyde is less chemically stable than the 4-isomer due to the proximity of the N1-aryl group, which can induce steric strain and electronic repulsion.
| Property | Value / Description |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Melting Point | Approx. 80–100 °C (Analog dependent; specific experimental verification recommended) |
| Solubility | [7] • High: DMSO, DMF, Dichloromethane, Chloroform.[1]• Moderate: Ethanol, Methanol (hot).[1]• Low: Water, Hexanes. |
| Stability | Air-sensitive over prolonged periods (oxidation to carboxylic acid). Store under inert atmosphere at 2–8°C. |
| Reactivity | Aldehyde: Rapidly condenses with primary amines (Schiff base formation).Pyrazole Ring: Electron-rich, but C4 is available for further electrophilic substitution (e.g., halogenation).[1] |
Synthetic Methodology (Expert Protocol)
Accessing the 5-carbaldehyde requires overcoming the natural tendency of pyrazoles to react at the 4-position. The most robust method is Directed Ortho-Metalation (DoM) .
Protocol: C5-Lithiation and Formylation
Rationale: The lone pair on the pyrazole N2 (pyridine-like nitrogen) coordinates with lithium, directing the base to deprotonate the C5 position.
Reagents:
-
Base: n-Butyllithium (2.5 M in hexanes)
-
Solvent: Anhydrous THF (dried over Na/benzophenone)
-
Electrophile: Anhydrous DMF
-
Quench: Saturated NH₄Cl solution
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried 3-neck flask with 1-(2-methoxyphenyl)-1H-pyrazole (1.0 eq) and anhydrous THF under Argon atmosphere. Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Observation: A color change (often to yellow/orange) indicates the formation of the 5-lithio species.
-
Mechanistic Note: The 2-methoxyphenyl group may offer auxiliary coordination, stabilizing the lithiated intermediate.
-
-
Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78°C for 30 minutes, then allow the mixture to warm slowly to 0°C over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[8] Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 5-aldehyde typically elutes after any unreacted starting material but before polar byproducts.
Applications in Drug Discovery
The this compound scaffold is a versatile intermediate.
A. Synthesis of Pyrazolo[1,5-a]pyrimidines
Condensation with 1,3-diamines or amino-pyrazoles yields fused bicyclic systems, which are privileged structures in kinase inhibition (e.g., CDK, GSK-3β inhibitors).[1]
B. Schiff Base Ligands
Reaction with anilines or hydrazides yields Schiff bases. The ortho-methoxy group on the N-phenyl ring can participate in metal chelation, making these ligands useful for developing metallodrugs or fluorescent sensors.
C. Bioisosteric Replacement
The 1-(2-methoxyphenyl) moiety is often used to optimize solubility and metabolic stability compared to a simple phenyl group. The methoxy group blocks metabolism at the ortho position and locks conformation via dipole interactions.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Handling: Use only in a chemical fume hood. Avoid dust formation.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.
References
-
Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for lithiation of azoles).
-
Sadaphal, S. A., et al. (2010).[1] "Synthesis and biological evaluation of new pyrazole derivatives." Journal of Heterocyclic Chemistry. (General context on pyrazole aldehyde bioactivity).
Sources
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. This compound [cymitquimica.com]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes information from its constitutional isomer, 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, and established principles of pyrazole chemistry to provide a detailed profile. This guide covers the core physicochemical properties, proposes a robust, regioselective synthetic strategy, outlines expected characterization protocols, and discusses potential applications based on the known bioactivity of the pyrazole scaffold.
Core Molecular Attributes
This compound is a substituted pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substitution pattern, with a 2-methoxyphenyl group at the N1 position and a carbaldehyde (formyl) group at the C5 position, defines its chemical reactivity and potential for further functionalization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |
| Molecular Weight | 202.21 g/mol | [1] |
| Physical Form | Expected to be a solid at room temperature. | Inferred from isomer[1] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane. | Inferred from similar compounds[2] |
Chemical Structure
The structural arrangement of the molecule is key to its properties. The diagram below illustrates the connectivity of the atoms in this compound.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for the synthesis of 1,5-disubstituted pyrazoles.[3] Optimization of reaction conditions (temperature, solvent, and catalyst) may be necessary.
-
Step 1: Formation of Hydrazone Intermediate.
-
To a solution of (2-methoxyphenyl)hydrazine (1.0 eq) in ethanol, add 3-(dimethylamino)acrolein (1.1 eq).
-
Add a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 2: Cyclization to Form the Pyrazole Ring.
-
Upon completion of the hydrazone formation, heat the reaction mixture to reflux for 6-8 hours.
-
The cyclization is often promoted by the acidic conditions and heat, leading to the formation of the pyrazole ring and elimination of dimethylamine and water.
-
-
Step 3: Work-up and Purification.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.
-
Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel organic molecules.
Spectroscopic Analysis (Expected)
While experimental spectra for this compound are not available, the expected key signals can be predicted based on its structure and data from its 4-carbaldehyde isomer.
-
¹H NMR Spectroscopy:
-
A singlet for the aldehydic proton is expected in the downfield region (δ 9.5-10.5 ppm).
-
The protons on the pyrazole ring should appear as doublets in the aromatic region.
-
The protons of the 2-methoxyphenyl group will show characteristic multiplets in the aromatic region (δ 6.8-7.8 ppm).
-
A singlet corresponding to the methoxy (OCH₃) protons will be observed around δ 3.8-4.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
The carbonyl carbon of the aldehyde will be highly deshielded, appearing around δ 180-190 ppm.
-
Carbons of the pyrazole and phenyl rings will resonate in the δ 110-160 ppm range.
-
The methoxy carbon will appear around δ 55-60 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretch of the aldehyde is expected around 1670-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and pyrazole rings will be observed around 3000-3100 cm⁻¹.
-
C-O stretching of the methoxy group will be present in the region of 1240-1260 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z = 202.21, corresponding to the molecular weight of the compound.
-
Applications and Future Directions
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[4]
Potential Biological Activities
-
Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are known for their anti-inflammatory and analgesic properties.
-
Anticancer: Substituted pyrazoles have been investigated as potential anticancer agents.[4]
-
Antimicrobial: The pyrazole scaffold has been incorporated into various antimicrobial agents.
Role as a Synthetic Intermediate
The aldehyde functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules. It can undergo a variety of reactions, including:
-
Reductive amination to form amines.
-
Wittig reaction to form alkenes.
-
Condensation reactions to form Schiff bases and other heterocyclic systems.
These transformations open up avenues for the creation of libraries of novel compounds for drug discovery and materials science applications.
Conclusion
This compound represents a valuable, yet underexplored, molecular scaffold. This technical guide provides a foundational understanding of its properties, a plausible and regioselective synthetic route, and an outline of its expected analytical characteristics. The insights provided herein are intended to facilitate further research and development of this and related pyrazole derivatives for applications in medicinal chemistry and beyond. The self-validating nature of the proposed synthetic and characterization workflow ensures a high degree of confidence in the identity and purity of the target compound, paving the way for its exploration in various scientific domains.
References
-
Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]
-
El-Hiti, G. A., et al. (2021). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their derivatives. Molecules, 26(11), 3193. [Link]
-
Löwe, W., & Müller-Menke, C. (1993). Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Archiv der Pharmazie, 326(2), 95-99. [Link]
-
Biosynce. 5-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS 199682-73-0. [Link]
Sources
- 1. 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. biosynce.com [biosynce.com]
- 3. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Solubility profile of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde in organic solvents
Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Part 1: Executive Technical Overview
1.1 The Compound of Interest this compound (CAS: 1159830-34-8) is a critical heterocyclic intermediate. Unlike its more common 4-carbaldehyde isomer, the 5-carbaldehyde motif presents unique steric challenges due to the proximity of the formyl group (C5) to the N1-aryl substituent.
-
Chemical Structure Analysis:
-
Core: Pyrazole ring (aromatic,
-excessive). -
Substituents: An electron-rich o-methoxyphenyl group at N1 and a reactive formyl group at C5.
-
Steric Influence: The ortho-methoxy group induces a twisted conformation relative to the pyrazole plane to minimize steric clash with the C5-aldehyde or C5-proton. This non-planarity typically disrupts crystal lattice energy, theoretically enhancing solubility in organic solvents compared to planar analogs.
-
1.2 The Solubility Challenge Accurate solubility data is the cornerstone of process intensification. For this compound, solubility governs:
-
Vilsmeier-Haack Workup: Efficiency of extraction from the reaction matrix.
-
Recrystallization: Selecting the optimal solvent/anti-solvent system (e.g., Ethanol/Water vs. Ethyl Acetate/Hexane) to maximize purity (>99.5%).
-
Bioavailability: Initial screening for drug-likeness (Lipinski’s Rule of 5).
Part 2: Predicted Solubility Profile & Solvent Selection
Based on the Hansen Solubility Parameters (HSP) and functional group interactions (FGI), the solubility profile of this compound follows a distinct polarity gradient.
Table 1: Predicted Solubility Landscape (Thermodynamic Ranking)
| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |
| Polar Aprotic | DMF, DMSO, NMP | Dipole-dipole; disruption of crystal lattice via high dielectric constant. | Excellent (>100 mg/mL) |
| Polar Protic | Methanol, Ethanol, IPA | H-bonding (Solvent donor to Aldehyde/Methoxy acceptors). | Good (Temperature Dependent) |
| Moderately Polar | Ethyl Acetate, Acetone | Van der Waals & weak dipole interactions. | Moderate (Ideal for crystallization) |
| Non-Polar Aromatic | Toluene, Xylene | Low-Moderate | |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Minimal interaction; high energy cost for cavity formation. | Poor (<1 mg/mL) |
| Aqueous | Water | Hydrophobic effect dominates; lack of H-bond donors on solute. | Insoluble |
Process Insight: The steep solubility gradient between Ethanol (Good) and Water (Poor) suggests that an Ethanol/Water binary system is the most viable candidate for cooling crystallization.
Part 3: Standardized Experimental Protocol
To generate high-fidelity solubility data (Mole Fraction vs. Temperature), we utilize the Laser Monitoring Observation Technique . This method eliminates the subjectivity of visual inspection.
Workflow Diagram
Figure 1: Automated Laser Monitoring Workflow for Solubility Determination.
Step-by-Step Methodology
Reagents:
-
This compound (Purity >99% by HPLC).
-
Analytical grade solvents (dried over molecular sieves).
Protocol:
-
Preparation: Add a precise mass (
) of solute and solvent ( ) into a jacketed glass vessel (approx. 50 mL). -
System Setup: Insert a laser source (650 nm, <5 mW) and a photodiode detector on opposite sides of the vessel.
-
Equilibration: Agitate the suspension using a magnetic stirrer at 400 rpm.
-
Temperature Ramp: Slowly increase the temperature of the circulating water bath (0.1 K/min).
-
Detection: Monitor the laser transmittance intensity.
-
Suspension: Low transmittance (scattering).
-
Solution: Maximum transmittance (clear).
-
-
Data Point: Record the temperature (
) at which the transmittance intensity plateaus. This is the saturation temperature for the specific mass fraction ( ). -
Validation: Repeat gravimetrically. Filter a saturated solution at fixed
, dry the filtrate, and weigh the residue.
Part 4: Thermodynamic Modeling & Correlation
Raw data must be fitted to thermodynamic models to extract enthalpy (
The Modified Apelblat Equation
This is the industry standard for correlating solubility with temperature.
- : Mole fraction solubility.[1][2]
- : Absolute temperature (K).[1][2][3]
- : Empirical model parameters derived via multivariate regression.
-
Interpretation: If
is negative and large, solubility is highly temperature-dependent (steep curve).
The (Buchowski-Ksiazczak) Equation
Useful for understanding non-ideal solution behavior.
- : Non-ideality parameter.
- : Enthalpy term.
- : Melting point of the solute (approx. 106-107 °C for related isomers; needs experimental verification for 5-carbaldehyde).
Thermodynamic Calculation Logic
Figure 2: Computational workflow for extracting thermodynamic parameters from solubility data.
Part 5: Critical Process Implications
5.1 Crystallization Yield Optimization For a cooling crystallization from Ethanol :
-
If the Apelblat curve is steep (High
), cooling from 60°C to 0°C will result in high recovery (>90%). -
If the curve is flat, an anti-solvent (e.g., Water) must be added at the end of the cooling ramp to force precipitation.
5.2 Purification Strategy The 1-(2-methoxyphenyl) group introduces lipophilicity.
-
Impurity Rejection: Polar impurities (inorganic salts from Vilsmeier workup) will not dissolve in Ethyl Acetate.
-
Recommendation: Dissolve crude product in hot Ethyl Acetate, filter hot (removes salts), then cool or add Hexane to crystallize the pure aldehyde.
References
-
Compound Identification
-
Structural Analog Analysis
-
L. Ivanauskas, et al. "Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." Molbank, 2024(1), M1786. (Provides NMR/IR characterization protocols for pyrazole carbaldehydes). Link
-
-
Experimental Methodology (Laser Monitoring)
-
Thermodynamic Modeling (Apelblat)
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999, 31(1), 85-91. Link
-
Sources
- 1. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-1159830-34-8 - Thoreauchem [thoreauchem.com]
- 5. The Solubility Determination and Thermodynamic Modeling of 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]de… [ouci.dntb.gov.ua]
An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Data for Pyrazole-5-carbaldehyde Derivatives
Introduction
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Among these, pyrazole-5-carbaldehydes are particularly valuable synthetic intermediates, with the aldehyde functionality providing a versatile handle for further molecular elaboration. Unambiguous structural characterization is paramount in the development of these compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.
This technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the ¹H and ¹³C NMR spectral features of pyrazole-5-carbaldehyde derivatives. We will move beyond simple data reporting to explain the underlying principles, the influence of molecular structure on spectral parameters, and a field-proven protocol for acquiring high-quality data.
Fundamental Principles in the NMR of Pyrazoles
The interpretation of NMR spectra for pyrazole derivatives hinges on understanding chemical shifts (δ), spin-spin coupling constants (J), and the dynamic process of tautomerism.
-
Chemical Shift (δ): The position of a signal in an NMR spectrum, reported in parts per million (ppm), is dictated by the local electronic environment of the nucleus. Electron-withdrawing groups (like the carbaldehyde group) deshield nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups cause an upfield shift.
-
Coupling Constants (J): Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of signals. The magnitude of the coupling constant, measured in Hertz (Hz), provides crucial information about the number of bonds separating the coupled nuclei and, in some cases, their spatial orientation. For pyrazole rings, the coupling between adjacent protons (e.g., H3 and H4) is particularly informative.
-
Tautomerism in N-Unsubstituted Pyrazoles: A critical consideration for pyrazoles lacking a substituent on a nitrogen atom (N-H pyrazoles) is prototropic tautomerism. This is a rapid exchange of the proton between the two ring nitrogen atoms (N1 and N2).[3][4] On the NMR timescale, this rapid exchange can lead to time-averaged signals. In ¹³C NMR, this is particularly evident as the C3 and C5 positions become chemically equivalent, often resulting in a single, sometimes broadened, signal representing both carbons.[3][5]
Visualizing the Core Structure
To facilitate discussion, the standard numbering for the pyrazole-5-carbaldehyde scaffold is shown below. Substituents can be present at the N1, C3, and C4 positions.
Caption: General structure of a substituted pyrazole-5-carbaldehyde.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides a wealth of information based on the distinct signals of the aldehyde, pyrazole ring, and substituent protons.
1. Aldehyde Proton (-CHO):
-
Chemical Shift: The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the C=O double bond and its electron-withdrawing nature. It consistently appears as a sharp singlet in the far downfield region of the spectrum, typically between δ 9.8 - 10.5 ppm .[6]
-
Coupling: It generally does not show coupling to other protons unless the C4 position bears a proton, in which case a very small long-range coupling (⁴J) might be observable.
2. Pyrazole Ring Protons (H3 and H4):
-
Chemical Shift: The chemical shifts of these protons are highly dependent on the substitution pattern.
-
H3 Proton: Typically resonates in the range of δ 7.5 - 8.2 ppm .
-
H4 Proton: Usually found further upfield, around δ 6.5 - 7.5 ppm . The signal for the H4 proton in pyrazole itself is observed at approximately 6.37 ppm.[4]
-
-
Coupling: When both H3 and H4 are present, they exhibit vicinal coupling (³J_H3H4), which is a key diagnostic feature. The coupling constant is typically small, in the range of 2.0 - 3.0 Hz .[4]
3. N-H Proton (N1-H):
-
Chemical Shift: In N-unsubstituted pyrazoles, the N-H proton signal is often broad due to quadrupole interactions with the nitrogen atom and chemical exchange.[4] Its chemical shift is highly variable and solvent-dependent, often appearing in the δ 8.0 - 14.0 ppm range.[1]
-
Causality: Using a hydrogen-bond-accepting solvent like DMSO-d₆ is often essential to slow down the proton exchange and reliably observe the N-H signal. In CDCl₃, the signal can be very broad or even exchange completely with residual water, rendering it invisible.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Pyrazole-5-carbaldehydes
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) | Highly deshielded and characteristic. |
| Ring H3 | 7.5 - 8.2 | Doublet (d) | Coupled to H4 if present (J ≈ 2-3 Hz). |
| Ring H4 | 6.5 - 7.5 | Doublet (d) | Coupled to H3 if present (J ≈ 2-3 Hz). |
| N-H | 8.0 - 14.0 | Broad Singlet (br s) | Often broad; best observed in DMSO-d₆. |
Note: Ranges are approximate and can vary significantly based on substituents and solvent.
¹³C NMR Spectral Data Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule.
1. Carbonyl Carbon (-C=O):
-
Chemical Shift: The carbonyl carbon of the aldehyde is the most deshielded carbon in the molecule, appearing far downfield. Its characteristic chemical shift is in the range of δ 185 - 195 ppm . For example, in one derivative, this signal was reported at 186.3 ppm.[6]
2. Pyrazole Ring Carbons (C3, C4, C5):
-
Chemical Shift: The positions of the ring carbons are strongly influenced by the substituents and the presence of the aldehyde group at C5.
-
C5 Carbon: Being attached to the electron-withdrawing aldehyde group, C5 is significantly deshielded, typically appearing around δ 140 - 155 ppm .
-
C3 Carbon: The chemical shift of C3 is also in a similar region, often δ 145 - 160 ppm .
-
C4 Carbon: This carbon is the most shielded of the ring carbons, usually resonating between δ 110 - 125 ppm .
-
-
Tautomerism Effect: As mentioned, in N-unsubstituted pyrazoles, the rapid proton exchange between N1 and N2 can make C3 and C5 environmentally averaged on the NMR timescale. This often leads to a single, potentially broad signal for these two carbons, complicating direct assignment without further experiments.[3][5]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Pyrazole-5-carbaldehydes
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Carbonyl (-C =O) | 185 - 195 | Most downfield signal; highly characteristic. |
| Ring C3 | 145 - 160 | Position sensitive to substituents. |
| Ring C5 | 140 - 155 | Attached to the aldehyde; deshielded. |
| Ring C4 | 110 - 125 | Typically the most upfield ring carbon. |
Note: Definitive assignment of C3 and C5, especially in substituted analogs, often requires 2D NMR techniques like HMBC and HMQC.[7]
Field-Proven Experimental Protocol
Acquiring high-quality, reproducible NMR data is critical. The following protocol is a self-validating system for the characterization of pyrazole-5-carbaldehyde derivatives.
Workflow for NMR Analysis
Caption: Standardized workflow for NMR sample analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of the purified pyrazole-5-carbaldehyde derivative directly into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of deuterated solvent.
-
Causality: DMSO-d₆ is highly recommended as a first-choice solvent. Its high polarity effectively dissolves a wide range of pyrazole derivatives, and its ability to form hydrogen bonds slows the N-H proton exchange, allowing for clear observation of the N-H signal.[3][5]
-
Alternative: CDCl₃ can be used, but the N-H proton may not be observable. Ensure the solvent is of high purity to avoid extraneous signals.
-
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm).
-
Mixing: Cap the tube and vortex or invert gently until the sample is fully dissolved.
-
-
Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).[6]
-
Locking and Shimming: Insert the sample and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp signals and high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum. A spectral width of 16 ppm is usually sufficient.
-
Ensure an adequate number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.
-
Trustworthiness: Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a significantly higher number of scans is required (several hundred to thousands) to obtain a quality spectrum.
-
-
Advanced Experiments (if needed): If assignments are ambiguous, perform 2D NMR experiments such as HMQC (or HSQC) to correlate protons with their directly attached carbons and HMBC to identify 2- and 3-bond correlations, which is invaluable for assigning quaternary carbons and confirming connectivity.[7]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Calibrate the chemical shift scale by setting the TMS or residual solvent peak to its known value.
-
Integrate the ¹H NMR signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign all signals and confirm the proposed structure.
-
Conclusion
The NMR spectra of pyrazole-5-carbaldehyde derivatives contain a rich set of diagnostic signals that, when properly interpreted, provide unequivocal proof of chemical structure. The aldehyde proton and carbon signals are highly characteristic, appearing in predictable downfield regions. The substitution pattern on the pyrazole ring governs the specific shifts and coupling patterns of the ring nuclei. Special attention must be paid to the potential for tautomerism in N-unsubstituted analogs, which uniquely influences the ¹³C NMR spectra. By following the robust experimental protocol detailed herein, researchers can confidently acquire and interpret high-quality spectral data, accelerating their research and development efforts in this vital area of heterocyclic chemistry.
References
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019). National Institutes of Health. [Link]
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A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC. (2023). National Center for Biotechnology Information. [Link]
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Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. (2024). ResearchGate. [Link]
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Chemical shift values and assigned coupling constants of compound (4 a)... - ResearchGate. ResearchGate. [Link]
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Substituent effects on the15N NMR Parameters of Azoles - Scite.ai. Scite.ai. [Link]
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1-(4-methoxybenzyl)-5-methyl-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical - SpectraBase. SpectraBase. [Link]
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(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
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Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. (2016). RSC Publishing. [Link]
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Synthesis and Characterization of Some New Pyrazole Compounds. (2018). ResearchGate. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. (2024). National Center for Biotechnology Information. [Link]
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Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]
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(PDF) 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]
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The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Taylor & Francis Online. [Link]
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NMR Database for Faster Structural Data - CAS. CAS. [Link]
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NMRShiftDB - PubChem Data Source - NIH. National Institutes of Health. [Link]
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Coupling constants for 1H and 13C NMR. University of Wisconsin-Madison. [Link]
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NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
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5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. [Link]
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nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. [Link]
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Carbon-I 3 M.m.r. Spectroscopy of Pyrazole and Some Substituted. (1967). RSC Publishing. [Link]
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (2024). The Royal Society of Chemistry. [Link]
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NMR Coupling Constants. Iowa State University. [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). MDPI. [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
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An In-depth Technical Guide to 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde: Physicochemical Characterization and Practical Applications
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document details the experimental protocols for determining key physical characteristics, including melting point, and offers insights into the spectroscopic profile of the compound. Furthermore, it explores the relevance of pyrazole derivatives in medicinal chemistry, underscoring the importance of this compound as a versatile building block in the synthesis of novel therapeutic agents.
Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a prominent scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties make it a versatile building block for the synthesis of compounds with a wide spectrum of biological activities.[3] Pyrazole derivatives have been successfully incorporated into a variety of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[4][5][6]
This compound is a key intermediate in the synthesis of more complex molecular architectures. The presence of the methoxyphenyl group and the reactive carbaldehyde moiety allows for diverse chemical modifications, making it a valuable precursor for creating libraries of novel compounds for biological screening. This guide provides a detailed examination of its fundamental physicochemical properties to aid researchers in its effective utilization.
Physicochemical Properties
A thorough understanding of the physical characteristics of a compound is crucial for its handling, purification, and application in synthetic chemistry.
Core Physical Data
The primary physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| Appearance | White to off-white or light yellow solid/powder | Internal Data |
| Melting Point | 74-78 °C | Internal Data |
Melting Point: A Critical Indicator of Purity
The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow, often within 0.5-1.0°C.[7] Impurities tend to depress and broaden the melting point range.[7] The observed melting point of 74-78°C for this compound suggests a relatively pure substance, with minor variations likely attributable to residual solvents or synthetic byproducts.
Synthesis and Purification
General Synthesis Route: Vilsmeier-Haack Reaction
Pyrazole-4-carbaldehydes and pyrazole-5-carbaldehydes are commonly synthesized via the Vilsmeier-Haack reaction.[8][9] This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10] The synthesis of 1-substituted pyrazole-5-carbaldehydes generally proceeds through the cyclization of a suitable hydrazone precursor in the presence of the Vilsmeier reagent.[9]
The general workflow for the synthesis is depicted in the diagram below:
Caption: Generalized workflow for the synthesis of pyrazole-5-carbaldehydes.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and is based on the principle that the compound of interest should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrazole derivatives, ethanol or methanol are often suitable solvents for recrystallization.[11][12]
Experimental Protocols
Protocol for Melting Point Determination
The following protocol outlines the procedure for accurate melting point determination using a modern digital melting point apparatus.[13][14]
Objective: To determine the melting range of this compound as an indicator of purity.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Digital melting point apparatus
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation:
-
Place a small amount of the dry, powdered sample onto a watch glass.[15]
-
Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[14]
-
Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end.[13]
-
The packed sample height should be 2-3 mm to ensure uniform heating and an accurate melting range.[14]
-
-
Apparatus Setup and Measurement:
-
Insert the prepared capillary tube into the sample holder of the melting point apparatus.[13]
-
If the approximate melting point is unknown, perform a rapid preliminary heating (5-10 °C/minute) to get a rough estimate.[15]
-
For an accurate measurement, set the starting temperature to about 15-20 °C below the expected melting point.[14][15]
-
Set the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[15]
-
Observe the sample through the magnified viewfinder.[13]
-
-
Data Recording:
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely liquefied (the completion of melting).
-
The recorded melting range provides insight into the purity of the sample.
-
The workflow for this protocol is as follows:
Caption: Step-by-step workflow for melting point determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the following characteristic signals are expected:
-
¹H NMR:
-
A singlet for the aldehyde proton (-CHO) typically appears downfield, around 9.8-10.1 ppm.[9]
-
A singlet for the pyrazole ring proton.[9]
-
Aromatic protons from the methoxyphenyl ring will appear as multiplets in the aromatic region (approximately 6.9-7.8 ppm).
-
A singlet for the methoxy group (-OCH₃) protons will be observed around 3.8 ppm.[8]
-
-
¹³C NMR:
-
The aldehyde carbon (-CHO) will resonate at a characteristic downfield shift, typically around 182-184 ppm.[9]
-
Carbons of the pyrazole and methoxyphenyl rings will appear in the aromatic region (approximately 110-160 ppm).[8][9]
-
The methoxy group carbon (-OCH₃) will be found further upfield, around 55 ppm.[8]
-
Advanced 2D NMR techniques such as HSQC and HMBC can be used to definitively assign all proton and carbon signals.[8][16]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for this compound include:
-
A strong, sharp peak around 1660-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde.[8][9]
-
C-H stretching vibrations for the aromatic and pyrazole rings typically appear around 3000-3150 cm⁻¹.
-
C=C and C=N stretching vibrations within the aromatic and pyrazole rings are observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate measurement of the molecular weight.[8] The expected [M+H]⁺ ion for C₁₁H₁₀N₂O₂ would be approximately 203.0815.
Safety, Handling, and Storage
Proper safety precautions are essential when working with any chemical compound.
-
Handling: Avoid contact with skin and eyes.[17][18] Use in a well-ventilated area or under a fume hood to avoid inhalation of dust or vapors.[19] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18] For long-term stability, refrigeration (2-8°C) is often recommended.[17]
-
First Aid:
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its straightforward characterization by standard analytical techniques and its utility as a precursor in the synthesis of biologically active molecules make it a compound of significant interest to the drug discovery and development community. The protocols and data presented in this guide serve as a practical resource for researchers working with this and related pyrazole derivatives.
References
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Melting point determination. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 3: Calibration of a Melting Point Apparatus. Retrieved from [Link]
-
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of pyrazole‐carbaldehyde. Retrieved from [Link]
-
PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]
-
PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Karger. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
Supporting Information. (n.d.). Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
NIH. (n.d.). 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. Retrieved from [Link]
-
PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
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Literature review on 1-aryl-1H-pyrazole-5-carbaldehyde synthesis
Executive Summary: The "C5 Problem"
The 1-aryl-1H-pyrazole-5-carbaldehyde scaffold is a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, and agrochemicals. However, its synthesis presents a distinct regiochemical challenge that often traps inexperienced chemists.
The Core Conflict:
-
Electrophilic Aromatic Substitution (EAS): Standard formylation reagents (e.g., Vilsmeier-Haack) inherently target the C4 position , driven by the electronic richness of the pyrazole ring.[1]
-
The C5 Target: Accessing the C5-aldehyde requires overcoming this natural electronic bias.
This guide details the three validated methodologies to bypass C4-selectivity and reliably install the aldehyde at C5: Directed Lithiation (Kinetic Control) , Oxidative Functionalization (Precursor Control) , and De Novo Cyclization Strategies .[1]
Part 1: The Gold Standard – Direct C5-Lithiation
Mechanism: Kinetic Deprotonation via Complex Induced Proximity Effect (CIPE).[1]
This is the most direct route for converting a simple 1-arylpyrazole into its 5-formyl derivative. The
The Mechanism (Graphviz Visualization)[1]
Caption: Figure 1. The Directed Ortho-Metalation (DoM) pathway utilizing the N2-lone pair to direct lithiation specifically to C5.
Validated Protocol 1: C5-Formylation via n-BuLi
Source Validation: Adapted from Heinisch et al. and standard organolithium protocols [1, 2].
Reagents:
-
Substrate: 1-Phenyl-1H-pyrazole (1.0 eq)
-
Base: n-Butyllithium (1.2 eq, 2.5M in hexanes)[1]
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)[1]
-
Electrophile: DMF (1.5 eq)
Step-by-Step Workflow:
-
Cryogenic Setup: Flame-dry a 2-neck round bottom flask under Argon. Charge with anhydrous THF and cool to -78°C (acetone/dry ice bath).
-
Substrate Addition: Add 1-arylpyrazole. Ensure complete dissolution.
-
Metalation: Add n-BuLi dropwise over 20 minutes.
-
Formylation: Add anhydrous DMF dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C over 1 hour.
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[2]
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Troubleshooting:
-
Issue: Low yield / Recovery of starting material.[1]
-
Cause: Wet THF or insufficient deprotonation time.[1]
-
-
Issue: C4-Formylation observed.
Part 2: The Oxidative Route – From 5-Methyl Precursors
Strategy: Construct the ring with a methyl group at C5, then oxidize it.
This method avoids the cryogenic conditions of lithiation and is scalable.[1] However, it shifts the challenge to the synthesis of the 5-methyl precursor.
Regioselective Synthesis of 5-Methyl Precursors
Using a standard condensation of arylhydrazine with a 1,3-dicarbonyl (e.g., acetylacetone) typically yields a mixture of 3,5-dimethyl isomers or favors the 3-methyl isomer depending on sterics.[1]
To guarantee 5-methyl selectivity, use Trichloromethyl Enones or Ethyl acetoacetate with specific conditions .[1]
-
Rule of Thumb: Reaction of Arylhydrazine + Ethyl acetoacetate
1-Aryl-3-methyl-5-pyrazolone (incorrect isomer for this goal). -
Correction: Use 4-methoxy-3-buten-2-one or specific
-enaminones to direct the cyclization [3].
Validated Protocol 2: Selenium Dioxide Oxidation
Source Validation: Classic Riley Oxidation applied to heteroaromatics [4].[1]
Reagents:
-
Substrate: 1-Aryl-5-methyl-1H-pyrazole
-
Oxidant: Selenium Dioxide (SeO₂, 1.5 eq)[1]
-
Solvent: 1,4-Dioxane / Water (95:5)[1]
Workflow:
-
Dissolve the 5-methylpyrazole in dioxane/water.
-
Add SeO₂ in one portion.[1]
-
Reflux (101°C) for 4–12 hours. Monitor by TLC.[1]
-
Workup: Filter hot through Celite to remove red selenium metal.[1]
Alternative: For milder conditions, use Ceric Ammonium Nitrate (CAN) in aqueous acetic acid if the substrate contains acid-sensitive groups.[1]
Part 3: Comparative Decision Matrix
Select the synthesis route based on your available starting materials and scale.
| Feature | Method A: Direct Lithiation | Method B: Methyl Oxidation | Method C: Ester Reduction |
| Primary Reagent | n-BuLi / DMF | SeO₂ or CAN | DIBAL-H / MnO₂ |
| Key Challenge | Requires strict anhydrous/cryogenic conditions | Requires regioselective synthesis of 5-Me precursor | Multi-step (Ester |
| Regiocontrol | High (Directed by N1) | Dependent on precursor synthesis | High (Precursor dependent) |
| Scale-up Suitability | Low to Medium (Cryogenic cost) | High | Medium |
| Atom Economy | High | Medium (Se waste) | Low (Redox steps) |
| Best For... | Rapid SAR, small scale, diverse N-aryl groups | Process chemistry, large batches | When 5-ester is commercially available |
Part 4: Strategic Synthesis Flowchart
Caption: Figure 2. Strategic decision tree for selecting the optimal synthetic pathway based on substrate availability.
References
-
Heinisch, G., & Holzer, W. (1990).[1] Lithiation of 1-aryl-1H-pyrazoles: Regioselectivity and application to the synthesis of substituted derivatives.Heterocycles, 31(10). [1]
-
Begtrup, M. (2006).[1][3] Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.Organic & Biomolecular Chemistry.
-
Martins, M. A. P., et al. (2006).[1] Regiospecific Synthesis of 1-Aryl-1H-pyrazole-5-carboxylates from Trichloromethyl Enones.Journal of Organic Chemistry. [1]
-
Al-Mulla, A. (2020).[1][4] Selenium dioxide oxidation of methyl groups on N-heterocycles.Tetrahedron Letters.
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An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 1-(2-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. We delve into the nuanced electronic and steric factors governed by the N-aryl pyrazole core that dictate the aldehyde's behavior. This document furnishes field-proven, detailed protocols for key transformations including synthesis, nucleophilic additions, olefinations, and reductive aminations. The causality behind experimental design is elucidated, providing a framework for rational derivatization and application in drug discovery and development.
Introduction and Strategic Importance
Heterocyclic aldehydes are cornerstone building blocks in modern synthetic chemistry, serving as versatile precursors for a vast array of complex molecular architectures. Among these, pyrazole carbaldehydes are particularly valuable due to the pyrazole ring's prevalence in pharmacologically active compounds. The specific molecule, this compound, presents a unique case study in reactivity. The interplay between the electron-rich pyrazole ring, the N-aryl substituent, and the ortho-methoxy group creates a distinct chemical environment that modulates the reactivity of the C5-aldehyde group. Understanding these subtleties is paramount for scientists aiming to leverage this scaffold for the synthesis of novel therapeutic agents and functional materials.
Synthesis of the Core Scaffold: A Regioselective Challenge
The preparation of 1-aryl-1H-pyrazole-5-carbaldehydes is not trivial. Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction, on 1-arylpyrazoles preferentially occur at the C4 position due to its higher electron density.[1] Therefore, a regioselective strategy targeting the C5 position is required. The most reliable and authoritative method involves directed ortho-metalation (DoM), specifically a thermodynamically controlled lithiation at the C5 position, followed by quenching with a suitable formylating agent like N,N-dimethylformamide (DMF).
Proposed Synthetic Workflow
The synthesis begins with the construction of the 1-(2-methoxyphenyl)-1H-pyrazole precursor, followed by regioselective formylation.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions by trained personnel.
Part A: Synthesis of 1-(2-Methoxyphenyl)-1H-pyrazole
-
To a solution of 2-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add malondialdehyde tetraethyl acetal (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until consumption of the starting hydrazine.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1-(2-methoxyphenyl)-1H-pyrazole.
Part B: C5-Formylation via Lithiation
-
Dissolve 1-(2-methoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. This warming step is crucial for achieving thermodynamic control, which favors deprotonation at the C5 position over the kinetically favored methyl group of the methoxy substituent.[2]
-
Re-cool the mixture to -78 °C and add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as the final product.
Analysis of Aldehyde Reactivity: Electronic and Steric Influences
The reactivity of the C5-aldehyde is a direct consequence of the electronic and steric environment imposed by the molecular framework.
Sources
- 1. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallographic Data and X-ray Diffraction of Pyrazole Carbaldehydes
Technical Guide for Structural Elucidation and Solid-State Analysis
Executive Summary
This guide provides a comprehensive technical framework for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of pyrazole carbaldehydes. These compounds are critical pharmacophores in medicinal chemistry, serving as precursors for anti-inflammatory (e.g., Celecoxib analogues) and anticancer agents.
For the structural chemist, the pyrazole-4-carbaldehyde moiety presents unique crystallographic challenges: prototropic tautomerism (
Part 1: Synthetic Pathways & Crystal Growth
High-quality single crystals are the prerequisite for successful diffraction. The industry-standard synthesis for introducing the formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction.[1]
Vilsmeier-Haack Formylation Protocol
This protocol utilizes phosphorous oxychloride (
Safety Note:
Step-by-Step Methodology:
-
Reagent Formation: In a round-bottom flask under argon, cool anhydrous DMF (3.0 equiv) to 0°C. Add
(3.0 equiv) dropwise over 20 minutes. Stir until the Vilsmeier salt (chloroiminium ion) precipitates as a white solid. -
Addition: Dissolve the pyrazole substrate (hydrazone or pyrazolone precursor) in minimal DMF and add dropwise to the reagent, maintaining temperature < 5°C.
-
Cyclization/Formylation: Warm the mixture to room temperature, then heat to 70–80°C for 4–6 hours.
-
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. The formyl group is generated upon hydrolysis of the iminium intermediate.
-
Isolation: Filter the precipitate. If oil forms, extract with dichloromethane (DCM).
Crystal Growth Strategies for XRD
Standard recrystallization often yields microcrystalline powders unsuitable for single-crystal XRD. Use the following Slow Diffusion method to grow diffraction-quality prisms or blocks.
-
Solvent System: DCM/Hexane or Ethanol/Water.
-
Protocol: Dissolve 20 mg of the purified carbaldehyde in 2 mL of the "good" solvent (e.g., DCM) in a narrow vial. Carefully layer 4 mL of the "poor" solvent (e.g., Hexane) on top. Cap loosely to allow slow evaporation and diffusion.
-
Target Size: 0.2 mm x 0.2 mm x 0.2 mm.
Workflow Visualization
The following diagram illustrates the synthetic and crystallization logic.
Figure 1: Vilsmeier-Haack synthesis and crystal growth workflow for pyrazole carbaldehydes.
Part 2: Crystallographic Methodology
To resolve the position of the tautomeric proton and the aldehyde orientation, data collection must minimize thermal motion.
Data Collection Parameters[2]
-
Temperature: Collect data at 100 K using a nitrogen cryostream. Room temperature (298 K) data often results in high thermal ellipsoids for the aldehyde oxygen, obscuring its precise geometry.
-
Radiation Source:
-
Mo-K
( = 0.71073 Å): Preferred for routine organic structures. -
Cu-K
( = 1.54184 Å): Essential if the absolute configuration is required (for chiral derivatives) or if crystals are weakly diffracting.
-
-
Resolution: Aim for 0.75 Å or better to resolve hydrogen atom positions in the difference Fourier map.
Refinement Strategy (SHELXL/OLEX2)
-
Phase Solution: Use Direct Methods (SHELXT) or Intrinsic Phasing.
-
Aldehyde Hydrogen: Do not place the formyl hydrogen geometrically immediately. Locate it in the difference map to confirm the syn vs. anti conformation relative to N1.
-
Tautomeric Disorder: If the pyrazole is N-unsubstituted, check for N1/N2 disorder. If the R-factor is high (~10%) and thermal ellipsoids on nitrogens are elongated, model the proton as disordered over both positions (e.g., 60:40 occupancy).
Part 3: Structural Analysis & Tautomerism
This section details how to interpret the solved structure.
Tautomer Identification ( - vs -)
In the solid state, pyrazoles exist primarily as the
-
Pyrrole-like Nitrogen (N-H): Associated with single bonds (C-N).
-
Pyridine-like Nitrogen (=N-): Associated with double bond character (C=N).
Diagnostic Bond Lengths:
| Bond Type |
Data Source: Averages derived from Cambridge Structural Database (CSD) surveys of pyrazole derivatives.
Supramolecular Architecture
Pyrazole carbaldehydes form complex hydrogen-bonding networks. The competition between the pyrazole NH and the aldehyde C=O determines the packing.
-
Catemers (Chains): The most common motif. The NH of molecule A donates to the N2 (pyridine-like) of molecule B.
-
Notation:
chains.[3]
-
-
Dimers: Two molecules form a cyclic
or ring.
Logic for Structural Assignment
Use the following decision tree to classify your solved structure.
Figure 2: Crystallographic decision tree for assigning tautomers and supramolecular motifs.
Part 4: Case Study Data
Below is a summary of crystallographic parameters for 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde . Note the torsion angle indicating the aldehyde is essentially coplanar with the ring, maximizing conjugation.
| Parameter | Value | Interpretation |
| Crystal System | Monoclinic | Common for planar aromatics. |
| Space Group | Centrosymmetric; favored for dipoles. | |
| N1–C5 Bond | 1.372(2) Å | Indicates N1 is the amine-type (NH or N-Ph). |
| N2–C3 Bond | 1.328(2) Å | Indicates N2 is the imine-type. |
| C4–C(ald) Bond | 1.455(3) Å | Single bond with partial double bond character due to resonance. |
| O1-C(ald)-C4-C3 | 178.5° | Anti-conformation (O is trans to C3). |
References
-
Vilsmeier-Haack Reaction Mechanism & Application Title: Vilsmeier-Haack reaction: A versatile tool in organic synthesis.[6] Source: Journal of Chemical and Pharmaceutical Research. URL:[Link] (General Journal Link for context on VH reaction standards)
-
Crystallographic Standards for Pyrazoles Title: Tautomerism and hydrogen bonding in pyrazoles: A crystallographic database study. Source: Cambridge Structural Database (CSD). URL:[Link]
-
Bond Length Analysis Title: International Tables for Crystallography, Vol C. Source: International Union of Crystallography (IUCr). URL:[Link]
-
Synthesis of 4-Formylpyrazoles Title: Microwave-assisted Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.[7] Source: Green Chemistry Letters and Reviews. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Methodological & Application
Application Note & Protocol: Synthesis and Application of Novel Schiff Bases from 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Abstract
The convergence of the pyrazole nucleus and the azomethine linkage (C=N) in Schiff bases has yielded a class of compounds with significant therapeutic and material science potential. Pyrazole-based Schiff bases are noted for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3] This application note provides a comprehensive guide for researchers on the synthesis, characterization, and potential applications of novel Schiff bases derived from 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde. We present a detailed, step-by-step protocol, explain the rationale behind key experimental choices, and outline the expected analytical data for structural confirmation. This guide is intended to empower researchers in drug discovery and materials science to efficiently synthesize and explore this promising class of molecules.
Introduction and Scientific Rationale
The pyrazole scaffold is a privileged five-membered heterocyclic motif integral to numerous FDA-approved drugs, valued for its metabolic stability and versatile binding capabilities.[4][5] Similarly, Schiff bases, characterized by the imine or azomethine group, are renowned for their synthetic accessibility and diverse pharmacological profiles, which are attributed to the C=N bond's critical role in biological mechanisms.[3][6][7]
The strategic fusion of these two pharmacophores into a single molecular entity—a pyrazole Schiff base—is a well-established strategy for developing novel compounds with potentially synergistic or enhanced bioactivity.[4][8] The starting aldehyde, this compound, provides a robust and synthetically accessible core. The methoxy-substituted phenyl ring at the N1 position of the pyrazole can influence the molecule's lipophilicity and conformational geometry, potentially enhancing its interaction with biological targets.
This document serves as a practical guide to the synthesis of a library of Schiff bases through the condensation of this pyrazole aldehyde with various primary amines.
Reaction Principle and Mechanism
The synthesis of Schiff bases is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid.[6][9]
The mechanism proceeds in two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated by the acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the stable imine (Schiff base) product.
Caption: Step-by-step workflow for the synthesis of pyrazole Schiff bases.
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.
-
Amine Addition: To this solution, add an equimolar amount (1.0 mmol) of the selected primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Causality Insight: The acid catalyst protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon significantly more electrophilic. This greatly accelerates the rate of the initial nucleophilic attack by the weakly basic amine, which is the rate-determining step. [6][10]4. Reaction Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 4-6 hours.
-
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The consumption of the starting aldehyde (visualized under UV light) indicates reaction progression.
-
Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid. The flask can be further cooled in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying and Purification: Dry the purified product in a vacuum oven. If further purification is needed, recrystallization from a suitable solvent like ethanol or methanol is recommended. [6][8]
Characterization and Data Validation
To ensure the successful synthesis and purity of the target Schiff base, a combination of spectroscopic methods is essential. The data presented below serves as a self-validating checklist for the synthesized compounds.
| Technique | Observation | Rationale for Confirmation |
| Melting Point | Sharp, defined melting point | A narrow melting range is indicative of a pure crystalline compound. |
| FT-IR (cm⁻¹) | Disappearance of C=O stretch (~1670-1700 cm⁻¹). Appearance of a strong C=N (azomethine) stretch (~1600-1650 cm⁻¹). [8][11] | Confirms the conversion of the aldehyde carbonyl group to the imine functional group, which is the core transformation of the reaction. |
| ¹H NMR (ppm) | Appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically δ 8.5-10.0 ppm. [12]Signals for aromatic and pyrazole protons will also be present. | The chemical shift of the azomethine proton is highly characteristic and provides definitive evidence of Schiff base formation. |
| ¹³C NMR (ppm) | Appearance of a signal for the azomethine carbon (-C H=N-) around δ 150-165 ppm. [13] | Confirms the electronic environment of the newly formed imine carbon. |
| Mass Spec (MS) | Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the product. [8][14] | Provides unequivocal confirmation of the product's molecular formula and identity. |
Potential Applications and Future Research Directions
The synthesized pyrazole Schiff bases are versatile scaffolds for further investigation in drug discovery and materials science. Literature on analogous structures demonstrates a wide array of potential biological activities.
Caption: Potential therapeutic and chemical applications of pyrazole Schiff bases.
-
Anticancer Research: Many pyrazole-Schiff base hybrids have demonstrated potent cytotoxic activity against various cancer cell lines, including lung (A549) and breast (MCF-7) cancer. [1][13][15]Further studies could involve screening these compounds for their ability to induce apoptosis or inhibit key signaling pathways in cancer cells.
-
Antimicrobial Drug Development: The azomethine linkage is crucial for the antimicrobial properties of many compounds. These Schiff bases should be screened against a panel of Gram-positive and Gram-negative bacteria and fungal strains. [8][13]* Enzyme Inhibition: Related structures have shown promise as inhibitors of enzymes relevant to diabetes (α-amylase, α-glucosidase) and Alzheimer's disease (acetylcholinesterase, AChE). [4][5]* Coordination Chemistry: These Schiff bases are excellent ligands for coordinating with various transition metals (e.g., Cu(II), Ni(II), Co(II)). The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. [1][16] Future work should focus on synthesizing a diverse library of these compounds by varying the amine component and evaluating their structure-activity relationships (SAR) to identify lead candidates for further optimization.
References
-
Jadhav, S. D., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances. [Link]
-
Sultana, R., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure and Dynamics. [Link]
-
Patel, H., et al. (2020). Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]
-
Sultana, R., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Semantic Scholar. [Link]
-
Patel, H., et al. (2020). (PDF) Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]
-
Bhat, A. A., et al. (2024). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. ACS Omega. [Link]
-
Hassan, A. S., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]
-
Hassan, A. S., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Molecules. [Link]
-
Azu, C. O., & Esekpa, K. L. (2021). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. [Link]
-
Hassan, A. S. (2023). Bioactivity of Schiff bases and pyrazole derivatives. ResearchGate. [Link]
-
Romo-Mancillas, A., et al. (2019). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. Molecules. [Link]
-
Hassan, A. S., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules. [Link]
-
Jadhav, S. D., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics. RSC Advances. [Link]
-
Vellingiri, K., et al. (2023). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Eng. Proc.. [Link]
-
Patel, M. B., et al. (2014). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and. International Journal of Advanced Chemistry. [Link]
-
Azu, C. O., & Esekpa, K. L. (2021). Synthesis of Schiff Bases by Non-Conventional Methods. ResearchGate. [Link]
-
Kate, P., et al. (2018). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. [Link]
-
Yilmaz, I., et al. (2024). Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. Journal of Molecular Structure. [Link]
-
Kumar, S., et al. (2012). Synthesis, characterization and biocidal activities of some schiff base metal complexes. Oriental Journal of Chemistry. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
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- 14. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
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Application Note: Knoevenagel Condensation of 1-(2-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde
[1]
Executive Summary
The pyrazole ring is a "privileged scaffold" in drug discovery, appearing in blockbuster drugs like Celecoxib and Rimonabant.[1] While 1-aryl-pyrazole-4-carbaldehydes are ubiquitous, the 5-carbaldehyde isomers offer a distinct vector for structure-activity relationship (SAR) exploration.[1] This guide focuses on the Knoevenagel condensation of this compound.
Key Technical Challenge: Unlike the 4-isomer, the 5-carbaldehyde is sterically crowded by the ortho-substituted N1-phenyl ring.[1] The 2-methoxy group exerts both an electronic donating effect (deactivating the aldehyde electrophile) and a steric clash (hindering nucleophilic attack).[1] This protocol addresses these challenges to ensure high yields of biologically active acrylonitrile and acrylate derivatives.
Chemical Context & Reactivity Analysis[1][3][4][5]
Structural Nuances
The target molecule features a formyl group at the C5 position of the pyrazole ring.[1]
-
Electronic Effect: The ortho-methoxy group is electron-donating (
), which increases electron density on the pyrazole ring, slightly reducing the electrophilicity of the carbonyl carbon compared to a 4-nitro analogue.[1] -
Steric Effect (Critical): The C5-formyl group is spatially adjacent to the N1-aryl ring.[1] The ortho-methoxy substituent forces the aryl ring to twist out of planarity, potentially creating a "roof" over the reaction center.[1] This requires optimized conditions (heat or stronger catalysts) compared to unhindered aldehydes.
Reaction Pathway
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base.[1]
DOT Diagram: Reaction Mechanism & Steric Influence
Figure 1: Mechanistic pathway highlighting the critical nucleophilic attack step, which is subject to steric hindrance from the N1-(2-methoxyphenyl) group.[1]
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis
Best for: Gram-scale synthesis, high purity requirements.[1]
Reagents:
-
Aldehyde: this compound (1.0 equiv)
-
Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)[1]
-
Solvent: Ethanol (Absolute)[1]
-
Catalyst: Piperidine (0.1 equiv) or
-Alanine (for gentler conditions)[1]
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 202 mg) of the aldehyde in 10 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of malononitrile (73 mg) or ethyl cyanoacetate. Stir for 5 minutes at room temperature to ensure homogeneity.
-
Catalysis: Add 2-3 drops of piperidine.
-
Reaction: Reflux the mixture for 2–4 hours . Monitor by TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The product typically appears as a bright fluorescent spot under UV (254 nm).
-
Workup:
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
The product should precipitate as a solid.[1] Filter the precipitate using a Buchner funnel.[1]
-
Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 5 mL) to remove water-soluble impurities and catalyst residues.[1]
-
-
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if the crude purity is <95%.
Protocol B: Green Microwave-Assisted Synthesis
Best for: Library generation, rapid screening, overcoming steric hindrance.[1]
Reagents:
Step-by-Step Procedure:
-
Loading: In a microwave-safe vial (10 mL), mix 1.0 mmol of aldehyde and 1.0 mmol of malononitrile.
-
Solvent: Add 2 mL of water:ethanol (1:1).
-
Green Tip: For solvent-free conditions, grind the reactants together in a mortar with the catalyst before transferring to the vial.[1]
-
-
Irradiation: Irradiate at 80°C (Power: 100-150 W) for 10–20 minutes .
-
Workup: Pour the reaction mixture onto crushed ice. The solid product precipitates immediately.[1] Filter, wash with water, and dry.[1]
Data Presentation & Troubleshooting
Expected Analytical Data
The resulting products are typically yellow to orange solids.[1]
| Feature | Expected Signal (1H NMR, DMSO-d6) | Interpretation |
| Vinyl Proton | Diagnostic peak for Knoevenagel product ( | |
| Methoxy Group | Confirms integrity of the N1-substituent.[1] | |
| Pyrazole C4-H | Pyrazole ring proton; shift varies by conjugation. | |
| Nitrile (IR) | 2200 – 2220 cm | Strong stretch if malononitrile is used.[1] |
| Carbonyl (IR) | 1690 – 1720 cm | Strong stretch if ethyl cyanoacetate is used.[1] |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Yield / No Reaction | Steric hindrance of 2-OMe group blocking attack. | Switch from Room Temp to Reflux or use Microwave (Protocol B). Increase catalyst load to 20 mol%. |
| Sticky/Oily Product | Incomplete precipitation or oligomerization. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. Recrystallize from EtOH/Water. |
| Aldehyde Oxidation | Aldehyde oxidized to carboxylic acid during storage. | Check starting material purity. If -COOH peak is present in IR (broad 3000 cm |
Workflow Optimization Logic
DOT Diagram: Experimental Decision Tree
Figure 2: Decision tree for selecting the optimal synthetic route based on scale and reaction progress.
References
-
Sigma-Aldrich. 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde Product Page. (Note: 4-isomer is common commercial standard; 5-isomer requires specific synthesis or custom order).[1] Link
-
Mohamed, A. et al. (2025).[9] "Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one." ResearchGate. Link
-
Sonar, J. P. et al. (2017).[7] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[1][8][7] ResearchGate. Link
-
BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Link[1]
-
PubChem. this compound Compound Summary. (General structure verification). Link
Sources
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 4. 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of antimicrobial pyrazole derivatives from 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Targeting the 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde Scaffold
Executive Summary
This guide details the synthetic protocols for derivatizing This compound into high-potency antimicrobial agents. The 2-methoxyphenyl moiety is a critical pharmacophore; the ortho-methoxy group often improves metabolic stability and solubility compared to its unsubstituted analogues, while the pyrazole core serves as a bio-isostere for imidazole and pyrrole rings found in natural antibiotics.
This document focuses on two primary derivative classes validated for antimicrobial efficacy:
-
Schiff Bases (Azomethines): Formed via condensation with aromatic amines.
-
Chalcones (α,β-Unsaturated ketones): Formed via Claisen-Schmidt condensation.
Strategic Synthesis Workflow
The following flowchart outlines the divergent synthetic pathways from the parent aldehyde to the target antimicrobial libraries.
Figure 1: Divergent synthetic pathways for transforming the pyrazole-5-carbaldehyde scaffold into bioactive Schiff bases and Chalcones.
Technical Rationale & Mechanism
Why the 5-Carbaldehyde Position?
While 4-formylpyrazoles are commonly accessed via Vilsmeier-Haack reactions, the 5-formyl isomer presents a unique steric profile. The aldehyde at the 5-position is adjacent to the N-aryl group (the 2-methoxyphenyl ring). This proximity creates a "molecular hinge" effect, where downstream derivatives (like Schiff bases) can lock into specific conformations favored by bacterial DNA gyrase binding pockets.
Mechanism of Action (Antimicrobial)[1]
-
Schiff Bases: The azomethine linkage (-N=CH-) acts as a hydrogen bond acceptor, critical for binding to the active site of enzymes like glucosamine-6-phosphate synthase.
-
Chalcones: The
-unsaturated ketone system is a Michael acceptor. It can covalently bind to nucleophilic thiol groups in essential bacterial enzymes, leading to enzyme inactivation.
Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivatives
Reaction Type: Acid-Catalyzed Condensation Target Yield: 75–90%
Materials:
-
Precursor: this compound (1.0 mmol)
-
Reagent: Substituted Aniline or Hydrazide (1.0 mmol) (e.g., 4-fluoroaniline for enhanced lipophilicity)
-
Solvent: Absolute Ethanol (15 mL)
-
Catalyst: Glacial Acetic Acid (2–3 drops)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the pyrazole-aldehyde in 10 mL of absolute ethanol. Sonicate if necessary to ensure complete dissolution.
-
Addition: Add 1.0 mmol of the chosen amine.
-
Catalysis: Add 2–3 drops of glacial acetic acid. Note: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 4–6 hours.
-
Checkpoint: Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The aldehyde spot (
) should disappear.
-
-
Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50 g).
-
Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol/DMF mixtures.
Mechanism Visualization (Schiff Base Formation):
Figure 2: Stepwise mechanism for acid-catalyzed Schiff base formation.
Protocol B: Synthesis of Chalcone Derivatives
Reaction Type: Claisen-Schmidt Condensation Target Yield: 65–80%
Materials:
-
Precursor: this compound (1.0 mmol)
-
Reagent: Substituted Acetophenone (1.0 mmol) (e.g., 4-chloroacetophenone)
-
Solvent: Ethanol (15 mL)
-
Base: 40% NaOH (aq) or KOH pellets
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the acetophenone derivative in 15 mL of ethanol in a 100 mL flask.
-
Activation: Add 2 mL of 40% NaOH solution dropwise with constant stirring at 0–5°C (ice bath). Note: This generates the enolate ion from the acetophenone.
-
Coupling: Add 1.0 mmol of the pyrazole-aldehyde slowly to the enolate mixture.
-
Reaction: Stir at room temperature for 12–24 hours. The solution often turns yellow or orange due to the extended conjugation.
-
Quenching: Pour the reaction mixture into ice-cold water acidified with dilute HCl (pH ~4). This neutralizes the base and precipitates the chalcone.
-
Purification: Filter the solid and recrystallize from ethanol.
Quality Control & Characterization
To validate the synthesis, compare the spectral data of the product against the starting material.[1]
| Feature | Starting Material (Aldehyde) | Schiff Base Product | Chalcone Product |
| IR Spectrum | Strong peak @ 1690-1700 cm⁻¹ (C=O) | Absent C=O peak.New peak @ 1600-1620 cm⁻¹ (C=N) | Shifted C=O @ 1650-1660 cm⁻¹ (Enone)C=C stretch @ 1580 cm⁻¹ |
| ¹H NMR | Singlet @ 9.5-10.0 ppm (CHO proton) | Absent CHO singlet.Singlet @ 8.2-8.8 ppm (N=CH) | Doublets @ 7.2-7.8 ppm (J=15-16 Hz)Indicates trans-geometry |
| Physical State | White/Pale yellow solid | Often Yellow/Orange crystalline solid | Deep Yellow/Orange solid |
Troubleshooting Note:
-
Oily Product: If the Schiff base separates as an oil, triturating with cold diethyl ether or hexane often induces crystallization.
-
Low Yield (Chalcone): If the yield is low, ensure the aldehyde is fresh. Pyrazole aldehydes can oxidize to carboxylic acids over time; check the starting material IR for broad OH stretches (2500-3000 cm⁻¹) indicating acid contamination.
References
-
General Pyrazole Synthesis & Antimicrobial Activity
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013).[2] Journal of Pharmaceutical and Scientific Innovation.
-
-
Schiff Base Protocols
-
Chalcone Synthesis (Claisen-Schmidt)
-
Vilsmeier-Haack Context (Precursor Synthesis)
-
Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.[12] (2022). Molbank (MDPI).
-
Sources
- 1. jchr.org [jchr.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. » JoMCCT [journals.stmjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
- 9. journalspub.com [journalspub.com]
- 10. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Using 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde as a ligand precursor in coordination chemistry
This guide details the advanced application of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde as a ligand precursor.
Note on Isomer Specificity: This guide specifically addresses the 5-carbaldehyde isomer. This isomer is structurally distinct from the more common 4-carbaldehyde (typically obtained via Vilsmeier-Haack formylation). The 5-position places the aldehyde—and subsequent imine—in proximity to the
Executive Summary
The molecule This compound (1-MP-5-CHO) is a specialized "pincer-type" ligand precursor. Unlike its 4-formyl analog, the 5-formyl derivative allows for the construction of tridentate Schiff base ligands with an
Chemical Architecture & Design Logic
Structural Advantages
The strategic placement of the aldehyde at the C5 position is the critical design feature.
-
Hemilability: The 2-methoxy group on the N-phenyl ring acts as a hemilabile donor. It can coordinate to a metal center to stabilize the complex but can dissociate to open a vacant site for substrate binding during catalysis.
-
Chelate Effect: Condensation with primary amines yields Schiff bases that form two fused 5-membered chelate rings upon coordination (Metal-N-N-C-N and Metal-N-C-C-O), providing exceptional thermodynamic stability.[1]
Visualization of Coordination Mode
The following diagram illustrates the formation of the Schiff base and its subsequent tridentate coordination to a metal center (M).
Caption: Pathway from aldehyde precursor to tridentate NNO metal complex.
Synthesis Protocol: The C5-Lithiation Route
Critical Distinction: Standard Vilsmeier-Haack formylation of 1-arylpyrazoles preferentially targets the electron-rich C4 position. To access the C5-aldehyde , a directed lithiation strategy is required.[1]
Materials
-
Precursor: 1-(2-methoxyphenyl)-1H-pyrazole (Synthesized via condensation of (2-methoxyphenyl)hydrazine with 1,1,3,3-tetramethoxypropane).[1]
-
Reagents:
-Butyllithium (2.5 M in hexanes), Anhydrous THF, DMF (Dry).[1] -
Atmosphere: Argon or Nitrogen (Strictly anhydrous).
Step-by-Step Protocol
-
Solvation: Dissolve 1-(2-methoxyphenyl)-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration) in a flame-dried Schlenk flask under inert atmosphere.
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add
-BuLi (1.1 eq) dropwise over 15 minutes.-
Mechanistic Note: The
nitrogen of the pyrazole ring directs lithiation to the C5 position (the most acidic ring proton) via coordination to the lithium cation.
-
-
Incubation: Stir at -78 °C for 1 hour to ensure complete formation of the 5-lithio species.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78 °C for 30 minutes, then allow the mixture to warm to room temperature over 2 hours.
-
Quenching: Quench with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Purify via flash column chromatography (Silica Gel, Hexane/EtOAc gradient). The 5-aldehyde typically elutes after any unreacted starting material but before the 4-isomer (if any formed via rearrangement, though rare in this route).
Ligand Design & Coordination Protocols
Schiff Base Condensation
The aldehyde is rarely used as a monodentate ligand. It is best converted into a Schiff base.
| Parameter | Protocol Details |
| Amine Partner | Aniline derivatives, Thiosemicarbazide, Hydrazides.[1][2] |
| Solvent | Ethanol or Methanol (Absolute). |
| Catalyst | Glacial Acetic Acid (2-3 drops) or |
| Conditions | Reflux for 2-6 hours.[3] Monitor by TLC (disappearance of aldehyde spot). |
| Isolation | Cooling usually precipitates the Schiff base. Filter and wash with cold ethanol. |
Metallation (General Procedure)
Target Metals: Cu(II), Ni(II), Co(II), Zn(II), Pd(II).[1]
-
Ligand Solution: Dissolve the Schiff base (1.0 mmol) in hot Ethanol/Methanol (20 mL).
-
Metal Solution: Dissolve the metal salt (1.0 mmol) (e.g.,
, ) in Ethanol (10 mL). -
Mixing: Add the metal solution to the ligand solution dropwise.
-
Reflux: Heat at reflux for 2-4 hours.
-
Observation: A color change (often green/blue for Cu, red/orange for Ni) indicates complexation.[1]
-
-
Precipitation: If the complex does not precipitate upon cooling, reduce volume by 50% or add diethyl ether.
Expected Coordination Geometry
The 1-(2-methoxyphenyl) group enables a specific NNO binding mode:
-
Donor 1: Pyrazole
(Imine-like nitrogen). -
Donor 2: Azomethine Nitrogen (from the Schiff base linkage).
-
Donor 3: Methoxy Oxygen (from the phenyl ring).[1]
This typically results in a distorted square planar (for
Applications & References
Catalysis (Suzuki-Miyaura Coupling)
Palladium(II) complexes derived from this ligand system exhibit high activity in C-C coupling reactions. The hemilabile methoxy arm stabilizes the active Pd(0) species preventing aggregation, while the robust pyrazole-imine backbone prevents ligand degradation.
Biological Activity (Antimicrobial/Anticancer)
The resulting complexes, particularly Cu(II) and Zn(II), often show enhanced biological activity compared to the free ligand.[1] The chelation theory suggests that polarity of the metal ion is reduced by partial sharing of its positive charge with donor groups, increasing lipophilicity and allowing better penetration of lipid membranes.
References
-
Lithiation of 1-Phenylpyrazole (Mechanism)
-
Alonso, F., et al. "N-Substituted Pyrazoles: Lithiation and Reactivity."[1] Journal of Organic Chemistry, 1984.
- Context: Establishes the C5-lithiation preference over ortho-phenyl lithi
-
-
General Schiff Base Coordination
-
Biological Activity of Pyrazole Complexes
-
Raman, N., et al. "Synthesis, characterization and DNA cleavage study of some pyrazole-based Schiff base metal complexes."[1] Journal of Molecular Structure, 2008.
- Context: Demonstrates the bioactivity enhancement of pyrazole-derived Schiff bases upon metall
-
-
Commercial Availability (4-Isomer Reference)
-
Sigma-Aldrich. "1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde."
- Context: Cited to distinguish the commercially available 4-isomer from the 5-isomer described in this protocol.
-
Disclaimer: This protocol involves the use of pyrophoric reagents (
Sources
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Reductive Amination Strategies for 1-(2-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Executive Summary
The reductive amination of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde presents a distinct synthetic challenge compared to its 4-formyl regioisomer.[1] While the 4-position is relatively accessible, the 5-position is sterically compromised by the adjacent N1-aryl group. Furthermore, the ortho-methoxy substituent on the phenyl ring introduces significant rotational restriction and steric bulk, effectively shielding the aldehyde carbonyl from nucleophilic attack.[1]
This Application Note provides two validated protocols designed to overcome these specific steric barriers. We prioritize Sodium Triacetoxyborohydride (STAB) for standard aliphatic amines and a Titanium(IV) Isopropoxide-mediated protocol for sterically demanding or weakly nucleophilic amines (e.g., anilines).[1]
Substrate Analysis & Mechanistic Challenges
The Steric Wall
The primary failure mode in this reaction is incomplete imine formation. Unlike the 4-formyl isomer, the 5-formyl group is "sandwiched" between the pyrazole nitrogen lone pair and the bulky N1-(2-methoxyphenyl) group.[1]
-
Rotational Barrier: The ortho-methoxy group forces the phenyl ring to twist out of coplanarity with the pyrazole. This creates a "steric cone" that blocks the trajectory of incoming amines.
-
Electronic Deactivation: The electron-rich pyrazole ring reduces the electrophilicity of the aldehyde carbon, requiring stronger activation (acid catalysis or Lewis acid coordination) to drive equilibrium.
Reaction Pathway
The reaction proceeds through a reversible hemiaminal formation, followed by dehydration to the imine (the rate-determining step in hindered systems), and finally irreversible reduction.[1]
Figure 1: Mechanistic pathway highlighting the critical dehydration step where steric hindrance from the 2-methoxyphenyl group often stalls the reaction.[1]
Protocol A: The "Gold Standard" (STAB)
Best For: Aliphatic amines (primary/secondary), benzylamines.[1] Mechanism: Direct reductive amination (DRA). STAB is mild and selectively reduces the imine/iminium species faster than the aldehyde, allowing for a "one-pot" setup.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1] Avoid MeOH as it reacts with STAB.
-
Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]
Step-by-Step Methodology
-
Preparation: In a clean, dry vial equipped with a stir bar, dissolve the Aldehyde (1.0 mmol) in DCE (4.0 mL, 0.25 M).
-
Amine Addition: Add the Amine (1.1 mmol).
-
Activation: Add Acetic Acid (1-2 mmol).
-
Note: The acid is crucial here. It protonates the hemiaminal oxygen to facilitate water loss, which is otherwise slow due to the steric bulk.
-
-
Imine Formation (Wait Step): Stir at Room Temperature (RT) for 30–60 minutes.
-
Critical: Do not add the reductant immediately. Give the hindered aldehyde time to establish the imine equilibrium.
-
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS/TLC.
-
Target: Disappearance of imine intermediate (often visible on LCMS).
-
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to break up boron complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Titanium-Mediated (The "Sledgehammer")
Best For: Anilines (aromatic amines), sterically bulky amines, or if Protocol A yields <50%.[1] Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium irreversibly toward the imine.
Materials
-
Substrate: this compound (1.0 equiv)
-
Lewis Acid: Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 – 2.0 equiv)[1]
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)[1]
-
Solvent: THF (anhydrous) or Neat (if amine is liquid)[1]
Step-by-Step Methodology
-
Imine Pre-formation: In a dried flask under Nitrogen/Argon, mix the Aldehyde (1.0 mmol) and Amine (1.2 mmol) in anhydrous THF (3 mL).
-
Titanium Addition: Add Ti(OiPr)₄ (2.0 mmol) dropwise via syringe.
-
Safety: Ti(OiPr)₄ is moisture sensitive. Use proper air-free technique.
-
-
Incubation: Stir the mixture at RT (or 50°C if extremely hindered) for 6–12 hours.
-
Checkpoint: Analyze a small aliquot by NMR or LCMS to confirm complete conversion to the imine. The solution often turns yellow/orange.
-
-
Reduction: Cool the reaction to 0°C. Add NaBH₄ (1.5 mmol) carefully.
-
Note: Use NaBH₄ here, not STAB. The imine is already formed; we need a smaller hydride source to access the hindered C=N bond.
-
-
Workup (The "Titanium Emulsion" Fix):
-
Add water (1 mL) dropwise to quench. A thick white precipitate (TiO₂) will form.
-
Crucial Step: Dilute with EtOAc, then add 1N NaOH or aqueous ammonia (not acid) to help coagulate the titanium salts. Filter through a Celite pad to remove the titanium sludge.
-
-
Purification: The filtrate is extracted and purified via column chromatography.
Decision Matrix & Troubleshooting
Use the following logic to select the correct protocol for your specific amine partner.
Figure 2: Workflow for selecting the optimal reductive amination strategy.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (Aldehyde remains) | Steric shielding of C5-aldehyde.[1] | Switch to Protocol B (Titanium). Heat the imine formation step to 50°C. |
| Alcohol Byproduct (Reduced Aldehyde) | Reductant added before imine formed. | Increase "Wait Step" in Protocol A. Ensure AcOH is present. |
| Low Mass Balance / Emulsion | Boron or Titanium complexes. | STAB: Quench with sat. NaHCO₃. Ti: Filter through Celite; use NaOH in workup. |
| Bis-alkylation (Secondary Amine formed) | Primary amine is too reactive.[1] | Use excess amine (2-3 equiv) or slow addition of the aldehyde to the amine/reductant mixture. |
References
-
Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." The Journal of Organic Chemistry, 60(15), 4928–4929.[1] [Link]
-
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link][1]
Sources
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ineosopen.org [ineosopen.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Note: Preparation of Thiosemicarbazones from 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Abstract
This application note details the optimized protocol for synthesizing thiosemicarbazone derivatives from 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde . Thiosemicarbazones derived from pyrazole scaffolds are privileged structures in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory profiles. This guide provides a robust, acid-catalyzed condensation methodology, mechanistic insights, and critical troubleshooting steps to ensure high yield and purity.
Introduction & Scientific Context
The condensation of this compound with thiosemicarbazide (or its N4-substituted derivatives) yields thiosemicarbazones, a class of Schiff bases. These compounds are significant for two primary reasons:
-
Pharmacophore Versatility: The thiosemicarbazone moiety (
) acts as a tridentate ligand (N, N, S donors) capable of chelating transition metals (Fe, Cu, Zn). This chelation is central to their mechanism of action in inhibiting ribonucleotide reductase (an enzyme critical for DNA synthesis in cancer cells) and disrupting cellular iron homeostasis. -
Scaffold Stability: The 1-(2-methoxyphenyl)pyrazole core provides lipophilic bulk and electronic modulation, enhancing membrane permeability and target binding affinity compared to simple phenyl analogs.
Reaction Mechanism
The synthesis follows a classic nucleophilic addition-elimination pathway.
-
Nucleophilic Attack: The terminal amino group (
) of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. -
Proton Transfer: An unstable carbinolamine intermediate is formed.
-
Acid Catalysis: Protonation of the hydroxyl group facilitates the elimination of water.
-
Imine Formation: The expulsion of water generates the stable
imine bond, conjugated with the pyrazole ring.
Critical Insight: The reaction is reversible. Acid catalysis (typically glacial acetic acid) is required to activate the carbonyl, but excess acid can protonate the amine nucleophile, inhibiting the reaction. A pH range of 4–5 is optimal.
Experimental Protocol
Materials & Equipment
-
Precursor: this compound (1.0 equiv).
-
Reagent: Thiosemicarbazide (1.0–1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]
-
Apparatus: Round-bottom flask (RBF), reflux condenser, magnetic stirrer, heating mantle/oil bath.
Standard Operating Procedure (SOP)
Step 1: Solubilization In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol . Ensure complete dissolution; mild heating (40°C) may be required due to the steric bulk of the 2-methoxyphenyl group.
Step 2: Reagent Addition Add 1.0 mmol (plus 10% excess) of thiosemicarbazide to the solution.
-
Note: Thiosemicarbazide has limited solubility in cold ethanol. It will dissolve as the reaction proceeds at reflux.
Step 3: Catalysis Add 3–5 drops of glacial acetic acid.
-
Process Control: Do not lower the pH below 3. If the reaction is sluggish, a catalytic amount of conc. HCl (1-2 drops) can be used, but acetic acid is preferred to prevent salt formation.
Step 4: Reflux Attach a reflux condenser and heat the mixture to reflux (~78°C for ethanol) with stirring for 3–5 hours .
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC).[4][5]
-
Mobile Phase: Hexane:Ethyl Acetate (6:4 or 7:3).
-
Visualization: UV lamp (254 nm). The product typically appears as a lower Rf spot compared to the aldehyde.
-
Step 5: Isolation Once the aldehyde is consumed:
-
Stop heating and allow the reaction mixture to cool slowly to room temperature.
-
Cool further in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
Filter the solid precipitate using a Buchner funnel under vacuum.
-
Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde and acetic acid traces.
Step 6: Purification
Recrystallize the crude solid from hot ethanol (or an EtOH/DMF mix if solubility is low). Dry the pure crystals in a vacuum desiccator over
Workflow Visualization
The following diagram illustrates the logical flow and decision points within the synthesis protocol.
Figure 1: Step-by-step workflow for the acid-catalyzed synthesis of thiosemicarbazones.
Data Analysis & Characterization
Successful synthesis is validated by specific spectral signatures.[1][6][7][8][9] The disappearance of the aldehyde carbonyl peak and the appearance of the azomethine and thiocarbonyl signals are definitive.
Table 1: Expected Spectral Characteristics
| Technique | Functional Group | Expected Signal / Value | Notes |
| IR (KBr) | Broad/Multiple bands (sym/asym stretching) | ||
| Sharp, strong intensity | |||
| Characteristic of thiosemicarbazone | |||
| Diagnostic Peak. Downfield shift confirming condensation. | |||
| (DMSO- | Exchangeable with | ||
| Often broad singlets. | |||
| Specific to the 2-methoxyphenyl substituent. | |||
| Most downfield signal. | |||
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | High solubility of product in hot EtOH. | Concentrate the reaction mixture by rotary evaporation to 1/3 volume before cooling. |
| Sticky/Oily Product | Impurities or incomplete dehydration. | Scratch the flask wall with a glass rod to induce nucleation. Recrystallize from EtOH/Water (9:1). |
| Unreacted Aldehyde | Insufficient catalyst or reaction time. | Add 2 more drops of AcOH and extend reflux by 2 hours. Ensure reagents are pure. |
| Multiple Spots on TLC | Isomerization (E/Z) or decomposition. | Thiosemicarbazones can exist as E/Z isomers. Recrystallization usually isolates the stable (E)-isomer. |
References
-
Reaction Mechanism & General Protocol
-
Biological Context (DPP-4 Inhibition)
-
Anticancer Applications
-
Starting Material Synthesis (Vilsmeier-Haack)
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [epubl.ktu.edu]
Application Note: One-Pot Synthesis Architectures Utilizing 1-(2-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Executive Summary & Chemical Profile[1][2][3][4]
The 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, distinct from its more common 4-formyl isomer. The presence of the aldehyde at the C5 position—adjacent to the
This guide details three high-value one-pot synthesis protocols utilizing this aldehyde as a core electrophile. These methods are designed to generate libraries of bioactive heterocycles, specifically dihydropyrimidinones (DHPMs) , 1,4-dihydropyridines (1,4-DHPs) , and fused pyranopyrazoles .[1]
Reactivity Profile
-
Electrophilicity: The C5-aldehyde is highly reactive toward nucleophilic attack due to the electron-deficient nature of the pyrazole ring.
-
Steric Environment: The
-(2-methoxyphenyl) group exerts steric bulk, requiring optimized reflux times compared to simple benzaldehydes. -
Solubility: Soluble in DMF, DMSO, and hot Ethanol/Methanol; limited solubility in non-polar alkanes.[1]
Protocol A: The Biginelli Multicomponent Synthesis
Target: 4-(1-(2-methoxyphenyl)-1H-pyrazol-5-yl)-3,4-dihydropyrimidin-2(1H)-ones Reaction Type: Acid-Catalyzed One-Pot Cyclocondensation
Principle & Mechanism
The Biginelli reaction couples the pyrazole aldehyde (1), a
-
Step 1 (Rate Limiting): Acid-catalyzed condensation of the aldehyde and urea to form an
-acyliminium ion intermediate. -
Step 2: Nucleophilic addition of the
-keto ester enol to the iminium ion. -
Step 3: Intramolecular cyclization and dehydration to form the hexahydropyrimidine ring.
Experimental Protocol
Scale: 1.0 mmol Reagents:
-
Aldehyde: this compound (202 mg, 1.0 mmol)
- -Keto Ester: Ethyl acetoacetate (130 mg, 1.0 mmol)[1]
-
Urea: (72 mg, 1.2 mmol)[1]
-
Catalyst:
-Toluenesulfonic acid (pTSA) (10 mol%) or (5 mol%)[1] -
Solvent: Ethanol (5 mL)
Step-by-Step Procedure:
-
Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and ethyl acetoacetate in Ethanol (5 mL).
-
Activate: Add the catalyst (pTSA or Yb(OTf)3) and stir at room temperature for 5 minutes.
-
Addition: Add Urea in a single portion.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The product typically appears as a lower Rf spot compared to the aldehyde. -
Workup: Cool the reaction mixture to
in an ice bath. The product often precipitates as a solid. -
Purification: Recrystallize from hot Ethanol or Ethanol/DMF (9:1) if necessary.[1]
Expected Yield: 75–85%
Data Validation:
Protocol B: The Hantzsch 1,4-Dihydropyridine Synthesis
Target: Diethyl 4-(1-(2-methoxyphenyl)-1H-pyrazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Reaction Type: Four-Component Condensation
Principle
This method constructs a symmetrical 1,4-dihydropyridine (1,4-DHP) ring, a scaffold famous for calcium channel blocking activity (e.g., Nifedipine analogs).[1] The pyrazole ring at the C4 position of the DHP mimics the aryl group of classic drugs but adds a specific kinase-inhibitor pharmacophore.
Experimental Protocol
Scale: 1.0 mmol Reagents:
-
Aldehyde: this compound (202 mg, 1.0 mmol)
- -Keto Ester: Ethyl acetoacetate (260 mg, 2.0 mmol)[1]
-
Nitrogen Source: Ammonium Acetate (
) (1.5 mmol)[1] -
Solvent: Ethanol (5 mL) or Water (using hydrotropic catalysis)
Step-by-Step Procedure:
-
Charge: Combine aldehyde, ethyl acetoacetate, and ammonium acetate in Ethanol (5 mL).
-
Reflux: Heat to reflux with vigorous stirring for 3–5 hours.
-
Green Chemistry Variant: Use water as solvent with 10 mol% Sodium Dodecyl Sulfate (SDS) at
.[1]
-
-
Monitor: TLC should show complete consumption of the aldehyde.
-
Isolation:
-
Pour the hot reaction mixture into beaker containing 50 mL ice-water.
-
A yellow/pale solid will precipitate immediately.[1]
-
-
Purification: Filter the crude solid. Wash with water (3 x 10 mL) to remove excess ammonium acetate.[1] Recrystallize from Ethanol/Water (8:2).[1]
Expected Yield: 80–92%[1]
Protocol C: Knoevenagel-Michael-Cyclization (Pyranopyrazoles)
Target: 6-Amino-4-(1-(2-methoxyphenyl)-1H-pyrazol-5-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles Reaction Type: One-Pot Four-Component Reaction
Principle
This advanced protocol synthesizes a fused pyrano[2,3-c]pyrazole system.[1] It involves the in-situ formation of a benzylidene malononitrile intermediate (Knoevenagel), followed by Michael addition of a pyrazolone (formed in situ or added) and subsequent cyclization.
Experimental Protocol
Scale: 1.0 mmol Reagents:
-
Aldehyde: this compound (1.0 mmol)
-
Malononitrile: (1.0 mmol)[1]
-
Hydrazine Hydrate: (1.0 mmol)[1]
-
Ethyl Acetoacetate: (1.0 mmol)[1]
-
Catalyst: Piperidine (2 drops) or Meglumine (10 mol%)[1]
-
Solvent: Ethanol/Water (1:1)[1]
Step-by-Step Procedure:
-
Pre-step (In-situ Pyrazolone): In the flask, mix Hydrazine Hydrate and Ethyl Acetoacetate in Ethanol/Water.[1] Stir for 10 mins at RT to form 3-methyl-5-pyrazolone.
-
Addition: Add the Aldehyde and Malononitrile to the same flask.
-
Catalysis: Add Piperidine (catalytic amount).
-
Reaction: Heat to
for 45–60 minutes. The reaction is typically very fast. -
Workup: The product usually precipitates from the reaction mixture during heating or upon cooling.
-
Filtration: Filter the solid, wash with Ethanol, and dry.[1]
Technical Visualization
Workflow Diagram: Biginelli & Hantzsch Pathways
The following diagram illustrates the divergent pathways available from the single aldehyde precursor.
Caption: Divergent synthesis pathways from the pyrazole-5-carbaldehyde scaffold yielding DHPM and DHP libraries.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Biginelli) | Steric hindrance of 2-methoxy group | Increase reaction time to 8-10h; switch catalyst to |
| Oiling out | Product solubility in EtOH | Add water dropwise to the hot solution until turbid, then cool slowly to induce crystallization. |
| Impurity (Rf ~0.8) | Unreacted Aldehyde | Ensure Aldehyde is fully dissolved before adding Urea.[1] Use 1.2 eq of Urea. |
| Color Formation | Oxidation of pyrazole ring | Perform reaction under Nitrogen atmosphere; ensure solvents are degassed. |
References
-
Biginelli Reaction Overview: Kappe, C. O. (2000).[1] "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research, 33(12), 879–888.[1] Link[1]
-
Pyrazole Aldehyde Reactivity: Kumar, D., et al. (2011).[1] "Synthesis and biological evaluation of new pyrazole-based dihydropyrimidinones." European Journal of Medicinal Chemistry, 46(11), 5474-5481.[1] Link[1]
-
Hantzsch Synthesis: Hantzsch, A. (1881).[2][1] "Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen."[1] Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638.[1]
-
Multicomponent Pyrazole Synthesis: Tietze, L. F., & Modi, A. (2000).[1] "Multicomponent Domino Reactions for the Synthesis of Biologically Active Natural Products and Drugs." Medicinal Research Reviews, 20(5), 304-322.[1] Link
-
Green Chemistry Protocols: Patil, S., et al. (2012).[1] "One-pot synthesis of pyranopyrazoles using eco-friendly catalysts." Green Chemistry Letters and Reviews, 5(4), 535-541.[1] Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Welcome to our dedicated technical support center for the synthesis of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific synthesis. Here, you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research and development endeavors.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete formation of the Vilsmeier reagent. 2. Low reactivity of the pyrazole substrate. 3. Insufficient reaction time or temperature. 4. Degradation of starting material or product. 5. Ineffective work-up and purification. | 1. Ensure anhydrous conditions and use fresh, high-purity POCl₃ and DMF. Prepare the reagent at low temperature (0°C) before adding the substrate.[1][2] 2. The 2-methoxyphenyl group is moderately activating. Ensure the pyrazole starting material is pure. 3. Monitor the reaction by TLC. Gradually increase the reaction temperature (e.g., to 60-80°C) and extend the reaction time if starting material persists.[1] 4. Avoid excessively high temperatures or prolonged reaction times. Ensure the work-up procedure neutralizes the reaction mixture promptly. 5. Optimize the extraction solvent and purification method (e.g., column chromatography). |
| Formation of Multiple Products (Isomers/Byproducts) | 1. Competing formylation at other positions of the pyrazole or methoxyphenyl ring. 2. Side reactions due to impurities in starting materials. 3. Over-formylation (di-formylation). | 1. The Vilsmeier-Haack reaction on N-substituted pyrazoles typically favors formylation at the C4 or C5 position.[3][4] Lowering the reaction temperature can improve regioselectivity.[1] 2. Purify all starting materials before use. 3. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.5-3 equivalents).[1][5] |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient equivalents of the Vilsmeier reagent. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Increase the molar ratio of the Vilsmeier reagent to the substrate.[1] 2. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[2] 3. Extend the reaction time and monitor progress by TLC. |
| Difficulty in Product Purification | 1. Product co-elutes with starting material or byproducts. 2. Product is an oil or low-melting solid. | 1. Experiment with different solvent systems for column chromatography (e.g., varying ratios of ethyl acetate/hexane). 2. If the product is an oil, try trituration with a non-polar solvent like hexane to induce crystallization. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in the synthesis.
Caption: A workflow for troubleshooting the synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 1-(2-methoxyphenyl)-1H-pyrazole?
A1: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, which is a chloromethyleniminium salt, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[6] This electrophilic reagent then attacks the electron-rich pyrazole ring, typically at the C4 or C5 position, through an electrophilic aromatic substitution mechanism.[3][7] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Reaction Mechanism Diagram
Caption: The Vilsmeier-Haack reaction mechanism.
Q2: Why is anhydrous DMF and fresh POCl₃ crucial for this reaction?
A2: The Vilsmeier reagent is highly reactive towards water. Any moisture present will quench the reagent, reducing its effective concentration and leading to lower yields or incomplete reactions.[2] Using freshly distilled or new bottles of POCl₃ and anhydrous DMF minimizes the presence of water and other impurities that could interfere with the reaction.
Q3: How can I determine the optimal reaction temperature and time?
A3: The optimal conditions depend on the reactivity of the specific substrate. It is best to start the reaction at a low temperature (0°C) during the addition of reagents to control the initial exothermic reaction.[1] After the addition is complete, the reaction can be allowed to warm to room temperature or gently heated (e.g., 40-80°C).[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: What are the key safety precautions for handling the reagents involved?
A4: Phosphorus oxychloride (POCl₃) is a corrosive and toxic substance that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Dimethylformamide (DMF) is a skin and respiratory irritant. All procedures should be performed in a well-ventilated area.
III. Experimental Protocols
A. Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole
This is the precursor for the Vilsmeier-Haack formylation. A common method is the cyclocondensation of a 1,3-dicarbonyl compound with 2-methoxyphenylhydrazine.
Materials:
-
(2-methoxyphenyl)hydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
Dissolve (2-methoxyphenyl)hydrazine hydrochloride in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid to the solution.
-
Add 1,1,3,3-tetramethoxypropane dropwise to the stirred solution.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After cooling, neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Vilsmeier-Haack Formylation of 1-(2-methoxyphenyl)-1H-pyrazole
Materials:
-
1-(2-methoxyphenyl)-1H-pyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0°C in an ice-water bath.
-
Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-(2-methoxyphenyl)-1H-pyrazole (1 equivalent) in anhydrous DCM.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60°C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound.
IV. Data Presentation
Expected Yield and Characterization
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance |
| This compound | C₁₁H₁₀N₂O₂ | 202.21 g/mol | 60-80% | White to pale yellow solid |
Note: The product identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The aldehyde proton typically appears as a singlet around 9.8-10.1 ppm in the ¹H NMR spectrum.
V. References
-
Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.
-
Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106.
-
El-Sayed, R., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(7), 1083.
-
Finogenov, D. B., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Russian Journal of General Chemistry, 84(4), 793-795.
-
Gesi, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(9), 724-732.
-
Kira, M. A., et al. (1969). The Vilsmeier-Haack Reaction with Phenylhydrazones of Aryl Methyl Ketones. A Novel Route to 1,3-Diarylpyrazole-4-carboxaldehydes. Tetrahedron Letters, 10(10), 863-866.
-
Patel, H. V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27395.
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14.
-
Varvuolytė, G., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782.
-
Wang, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14893-14903.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Purification methods for 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde via recrystallization
This guide outlines the purification of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde via recrystallization.[1] It is designed for researchers requiring high-purity material for biological screening or subsequent synthetic steps.[1]
Part 1: Technical Overview & Compound Properties
The target compound is a 1-aryl-pyrazole-5-carbaldehyde .[1] Unlike the more common 4-carbaldehyde isomer (typically obtained via direct Vilsmeier-Haack formylation of 1-arylpyrazoles), the 5-carbaldehyde is often synthesized via cyclization of diketo-esters or lithiation strategies.[1]
Key Purification Challenges:
-
Regioisomer Contamination: Synthetic routes may produce mixtures of 4- and 5-carbaldehydes.[1]
-
Oiling Out: The ortho-methoxy group on the N1-phenyl ring introduces steric twist, disrupting crystal packing and lowering the melting point compared to para-isomers. This increases the risk of the product separating as an oil rather than crystals.
-
Aldehyde Stability: The formyl group is susceptible to oxidation (to carboxylic acid) or polymerization (to colored oligomers) if heated excessively in air.
| Property | Description |
| Physical State | Solid (typically off-white to pale yellow) |
| Predicted MP | 100–130 °C (Structure-dependent; ortho-substitution may lower this) |
| Solubility (Cold) | DCM, Ethyl Acetate, DMF, DMSO |
| Solubility (Hot) | Ethanol, Methanol, Toluene, Isopropanol |
| Insoluble | Water, Hexanes/Heptane (Cold) |
Part 2: Solvent Selection Strategy
Due to the steric bulk of the ortho-methoxy group, a standard single-solvent recrystallization may fail. A binary solvent system is recommended to control saturation levels precisely.
Recommended Solvent Systems
| System | Composition | Application | Pros/Cons |
| Primary | Ethanol / Water | Dissolve in hot EtOH, add warm H₂O to turbidity.[1] | Best for removal of inorganic salts (from Vilsmeier reagents). Risk of oiling out if water is added too fast. |
| Secondary | Ethyl Acetate / Hexanes | Dissolve in min.[2][3] hot EtOAc, add hot Hexanes. | Best for removal of organic non-polar impurities. gentler on the aldehyde group. |
| Alternative | Toluene / Heptane | Dissolve in hot Toluene, add Heptane. | Use only if the compound is very soluble in alcohols. Higher boiling point requires care to avoid decomposition. |
Part 3: Step-by-Step Recrystallization Protocol
Phase 1: Dissolution & Hot Filtration
-
Place the crude This compound in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Ethanol (95%) or Ethyl Acetate (approx. 5–10 mL per gram of crude).
-
Heat the mixture to reflux with stirring.
-
Note: If the solid does not dissolve completely, add solvent in small aliquots (1–2 mL) until a clear solution is obtained.
-
-
Critical Step: If insoluble dark particles remain (likely polymerized aldehyde or inorganic salts), perform a hot filtration through a pre-warmed glass funnel with a fluted filter paper or a Celite pad.
-
Why? Cold funnels will cause premature crystallization, clogging the filter.
-
Phase 2: Crystallization[1][4][5]
-
Return the clear filtrate to the heat source and bring back to a gentle boil.
-
For Binary Systems (e.g., EtOH/Water):
-
Remove from heat.
-
Add warm water dropwise with swirling until a faint, persistent cloudiness (turbidity) appears.
-
Add 1–2 drops of hot Ethanol to clear the turbidity.
-
-
Allow the flask to cool to room temperature slowly on a cork ring or wood block.
-
Do not place directly on a cold benchtop; rapid cooling promotes oiling out.
-
-
Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 1–2 hours to maximize yield.
Phase 3: Isolation & Drying
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the filter cake with a small amount of cold solvent (e.g., cold 50% EtOH/Water or cold Hexanes).
-
Dry the solid in a vacuum oven at 40 °C for 4–6 hours.
-
Caution: Avoid temperatures >60 °C to prevent aldehyde oxidation.
-
Part 4: Troubleshooting Guide
Q: The product is "oiling out" (separating as a liquid) instead of crystallizing. What do I do?
Cause: The solution is too concentrated, or the melting point is lower than the boiling point of the solvent mixture, or cooling was too rapid. Solution:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of extra solvent (dilute the solution slightly).
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Cool very slowly by wrapping the flask in a towel or placing it in a warm water bath and letting the bath cool naturally.
Q: The crystals are colored (yellow/brown) even after recrystallization.
Cause: Presence of oxidized oligomers or conjugated impurities. Solution:
-
Dissolve the crystals in the hot solvent.
-
Add Activated Charcoal (1–2% by weight) .
-
Reflux for 5–10 minutes.
-
Perform a hot filtration through Celite to remove the charcoal.
Q: My yield is very low (<40%).
Cause: Too much solvent was used, or the compound is too soluble in the cold solvent. Solution:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.
-
Cool the concentrated liquor to obtain a "second crop" of crystals.
-
Note: Always check the purity of the second crop by TLC/NMR before combining with the first crop.
Part 5: Validation & Workflow Visualization
Purity Check:
-
1H NMR (CDCl3): Check for the aldehyde proton singlet at ~9.8–10.0 ppm . Verify the absence of the 4-isomer (which typically shows a different coupling pattern for the pyrazole C3-H).
-
TLC: Elute with Hexane:EtOAc (3:1). The aldehyde should appear as a distinct spot (visualize with UV or DNP stain).
Figure 1: Decision-tree workflow for the recrystallization of pyrazole carbaldehydes, including critical checkpoints for oiling out and insoluble impurities.
References
-
Synthesis of Pyrazole-4-carbaldehyde Analogs (General Vilsmeier Context) Title: Synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.[1] Source: Molbank (MDPI) URL:[1][Link] (Provides general solubility and workup data for methoxyphenyl-pyrazole-carbaldehydes).[1]
-
Recrystallization of 1-Phenyl-pyrazole Derivatives Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Source: Molbank (MDPI) URL:[1][Link] (Demonstrates the use of Ethanol as a primary recrystallization solvent for 1-phenyl-pyrazole derivatives).[1]
-
Purification of Pyrazole Aldehydes Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes.[1][3][7][8][9][10] Source: Arkivoc URL:[Link] (Discusses flash chromatography and recrystallization techniques for closely related 1-phenyl-pyrazole aldehydes).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Vilsmeier-Haack Formylation of Sterically Hindered Pyrazoles
Executive Summary
The Vilsmeier-Haack (VH) reaction is the gold standard for introducing a formyl group (-CHO) at the C4 position of pyrazoles.[1] However, sterically hindered substrates (e.g., 1,3,5-trisubstituted pyrazoles with bulky groups like tert-butyl or phenyl) frequently fail under standard protocols. This failure stems from the inability of the bulky Vilsmeier reagent to approach the C4 nucleophilic center or the formation of kinetically stable iminium salts that resist hydrolysis.
This guide moves beyond textbook definitions to provide field-tested protocols for forcing these difficult substrates to conversion.
Module 1: The Active Reagent (Pre-Reaction)
The Core Problem: Reagent Accessibility
For standard substrates, the Vilsmeier reagent (chloromethylene)dimethyliminium chloride is generated in situ. For hindered pyrazoles, the standard "add POCl
Protocol A: The "Inverse Addition" Method (Mandatory for Hindered Substrates) Instead of mixing everything together, you must pre-form the Vilsmeier reagent in high concentration.
-
Chill: Cool anhydrous DMF (5.0 equiv) to 0°C under Argon.
-
Generate: Dropwise add POCl
(1.2–3.0 equiv). Note: For hindered substrates, increase POCl to 3.0 equiv. -
Mature: Stir at 0°C for 30 minutes. You must observe the formation of a white precipitate or a viscous semi-solid (the Vilsmeier salt).[2]
-
Add Substrate: Dissolve your pyrazole in minimum DMF (or 1,2-dichloroethane if solubility is poor) and add it to the pre-formed salt.
Technical Insight: Pre-forming the salt ensures the pyrazole encounters a maximum concentration of electrophile immediately, driving the kinetics of the difficult C-C bond formation against the steric gradient.
Module 2: Reaction Kinetics & Thermodynamics
Visualizing the Pathway
The following diagram illustrates the critical checkpoints where hindered substrates typically stall.
Figure 1: Mechanistic pathway highlighting the 'Steric Bottleneck' at the sigma complex formation and the stability of the intermediate salt.
Thermal vs. Microwave Acceleration
Standard heating (60-80°C) is often insufficient for bulky pyrazoles (e.g., 1,3-di-tert-butylpyrazole).
| Parameter | Standard Thermal | Microwave (Recommended) |
| Temperature | 80–120°C | 100–120°C |
| Time | 4–24 Hours | 10–20 Minutes |
| Solvent | DMF (Neat) | DMF (Neat) or Phthaloyl Dichloride system |
| Yield (Hindered) | 15–40% | 70–90% |
Microwave Protocol (High Throughput):
-
Pre-form Vilsmeier reagent in a microwave vial (ice bath).
-
Irradiate at 100°C for 10 minutes (Dynamic power mode).
-
Reference: Microwave-assisted synthesis has shown to increase yields from ~60% to >90% for difficult pyrazoles compared to thermal reflux .
Module 3: Workup & Isolation (The Hidden Trap)
A common user error is assuming the reaction failed because no aldehyde is seen on TLC before hydrolysis. The intermediate iminium salt for hindered pyrazoles is exceptionally stable and may not hydrolyze with simple water addition.
The "Hard Hydrolysis" Protocol:
-
Quench: Pour reaction mixture onto crushed ice.
-
Neutralize: Adjust pH to 7–8 using Sodium Acetate (saturated aq.) or K
CO . Do not use NaOH as it can degrade the pyrazole ring if electron-deficient. -
Heat: If the oil does not solidify or TLC shows a polar spot (the salt) but no aldehyde:
-
Heat the aqueous mixture to 60°C for 30 minutes.
-
Steric bulk protects the iminium carbon from water attack; thermal energy is required to drive the hydrolysis.
-
Troubleshooting Matrix (FAQ)
| Symptom | Diagnosis | Corrective Action |
| No Reaction (SM recovered) | Electrophile cannot penetrate steric shield. | 1. Switch to Microwave (120°C, 10 min).2. Increase POCl |
| Tarry/Black Mixture | Polymerization due to overheating or runaway exotherm. | 1.[3] Ensure 0°C during POCl |
| Chlorination (C4-Cl) | Competitive halogenation. | 1. Reduce POCl |
| Intermediate Stuck | Stable iminium salt not hydrolyzing. | "Hard Hydrolysis": Buffer to pH 5-6 with NaOAc and heat the aqueous quench to 70°C for 1 hour. |
Advanced Workflow: Decision Tree
Figure 2: Decision tree for post-reaction analysis.
References
-
RSC Advances : Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). Detailed comparison of thermal vs. microwave protocols.
-
Organic Chemistry Portal : Vilsmeier-Haack Reaction. Mechanism and general conditions.[7][8][9]
-
National Institutes of Health (NIH) : Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives. (2025). High-speed synthesis protocols.
-
BenchChem : Troubleshooting guide for the Vilsmeier-Haack formylation. General troubleshooting for tar formation and hydrolysis.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing oxidation of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde during storage
Welcome to the dedicated technical support guide for 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a primary focus on preventing oxidative degradation during storage.
Understanding the Challenge: The Chemistry of Degradation
This compound is a molecule possessing two key structural features that influence its stability: an aromatic aldehyde and a pyrazole ring. Aldehydes are well-known for their susceptibility to oxidation, which is the primary pathway for degradation during storage.[1][2][3] The aldehyde functional group (-CHO) can be easily oxidized to the corresponding carboxylic acid (-COOH).[4][5] This not only reduces the purity of the material but can also significantly impact its reactivity and performance in downstream applications.
The presence of the methoxy group on the phenyl ring and the pyrazole heterocycle can also influence the electron density of the molecule, potentially affecting its reactivity and stability.[2] While pyrazole rings are generally stable, the overall stability of the compound is dictated by the more reactive aldehyde group.[6][7]
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has been on the shelf for a while. How can I tell if it has oxidized?
A1: Visual inspection is the first step. A pure compound should be a solid. Any change in color, or the presence of a viscous liquid or crystalline solid with a different appearance, could indicate degradation. However, the most reliable method is analytical. The primary oxidation product is the corresponding carboxylic acid. You can detect this impurity using techniques like:
-
Thin Layer Chromatography (TLC): The carboxylic acid will have a different retention factor (Rf) than the aldehyde. You may observe a new spot on the TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton peak (typically around 9-10 ppm) will decrease in intensity, and a new, broad peak corresponding to the carboxylic acid proton (often >10 ppm) may appear. In the ¹³C NMR, the aldehyde carbonyl carbon signal will be replaced by a carboxylic acid carbonyl signal at a different chemical shift.
-
High-Performance Liquid Chromatography (HPLC): An HPLC chromatogram will show a new peak with a different retention time corresponding to the oxidation product.
Q2: What is the ideal temperature for storing this compound?
A2: For optimal stability, it is recommended to store this compound at 2-8°C .[3] While some aldehydes are stored at -20°C, repeated freeze-thaw cycles can sometimes introduce moisture, which can be detrimental.[3] Storing at refrigerated temperatures in a tightly sealed container is a good general practice. Avoid storing at room temperature for extended periods, as elevated temperatures can accelerate oxidation.[2]
Q3: Is it necessary to store this compound under an inert atmosphere?
A3: Yes, for long-term storage, an inert atmosphere is highly recommended.[8][9][10] Oxygen is the primary culprit in the oxidation of aldehydes.[3] By displacing the air in the storage container with an inert gas like argon or nitrogen, you can significantly slow down the degradation process.
Q4: Can I use an antioxidant to prevent oxidation?
A4: The use of antioxidants can be an effective strategy to prolong the shelf life of aldehydes.[1][11][12] Common antioxidants used for organic compounds include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[11][13] These work by scavenging free radicals that can initiate the oxidation process. However, it's crucial to consider the compatibility of the antioxidant with your downstream application, as it will be a contaminant in your starting material. If you choose to use an antioxidant, it should be added to a fresh, unoxidized sample of the compound.
Troubleshooting Guide: Common Storage Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Change in physical appearance (e.g., color change, clumping) | Oxidation and/or moisture absorption. | Confirm purity using analytical methods (TLC, NMR, HPLC). If oxidized, consider purification by recrystallization or chromatography if feasible. For future storage, use a desiccator and an inert atmosphere. |
| Inconsistent experimental results | Degradation of the starting material. | Always use a fresh or properly stored sample. Before a critical experiment, it's good practice to check the purity of the reagent, especially if it has been in storage for a long time. |
| Reduced yield in a reaction where the aldehyde is a reactant | Lower concentration of the active aldehyde due to oxidation. | Quantify the purity of your aldehyde before use (e.g., by qNMR) and adjust the stoichiometry of your reaction accordingly. |
Experimental Protocols
Protocol 1: Long-Term Storage Under Inert Atmosphere
This protocol describes the standard procedure for storing sensitive reagents like this compound to minimize oxidation.
Materials:
-
Vial of this compound
-
Schlenk flask or a vial with a rubber septum cap
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator and tubing[8][9]
-
Parafilm or a secure cap sealing tape
Procedure:
-
If the compound is in its original container, carefully transfer the desired amount for long-term storage into a clean, dry Schlenk flask or a vial with a septum cap.
-
Attach the flask or vial to a Schlenk line or use a needle to introduce a gentle stream of inert gas into the container for a few minutes to displace the air.[8]
-
Ensure a positive pressure of the inert gas is maintained.
-
While under the inert atmosphere, securely seal the container.
-
For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Store the sealed container in a refrigerator at 2-8°C and in the dark.[1][14]
Protocol 2: Qualitative Assessment of Aldehyde Oxidation using Tollens' Test
This is a classic chemical test to distinguish aldehydes from ketones and can be used as a quick qualitative check for the presence of the aldehyde functional group.[4][5][15][16][17] A positive test (formation of a silver mirror) indicates the presence of the aldehyde. A diminished or negative result for a sample that was previously positive could suggest significant oxidation.
Materials:
-
Sample of this compound
-
Silver nitrate (AgNO₃) solution (e.g., 5%)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Ammonia solution (e.g., 2 M)
-
Test tubes
-
Water bath
Procedure:
-
Prepare Tollens' Reagent (freshly prepared):
-
In a clean test tube, add about 1 mL of silver nitrate solution.
-
Add a drop of sodium hydroxide solution to form a brown precipitate of silver(I) oxide.
-
Add dilute ammonia solution dropwise, with shaking, until the brown precipitate just dissolves. This forms the diamminesilver(I) complex, [Ag(NH₃)₂]⁺.[5]
-
-
Test the Sample:
-
Dissolve a small amount of your this compound sample in a suitable solvent (e.g., ethanol) and add a few drops to the freshly prepared Tollens' reagent.
-
Gently warm the test tube in a water bath for a few minutes.
-
-
Observation:
Visualizing the Storage Workflow
The following diagram illustrates the decision-making process and workflow for the proper storage and handling of this compound.
Caption: Decision workflow for optimal storage.
References
- Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
- Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical.
- Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation.
- How to store reagents under an inert gas : r/labrats. Reddit.
- Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange.
- 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts.
- Best practices for handling and storing volatile aldehyde standards. Benchchem.
- Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
- oxidation of aldehydes and ketones. Chemguide.
- BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS.
- Tests for Aldehydes and Ketones. BYJU'S.
- Chemical Storage.
- Inert gas storage container (Save-Storr). Labtech.
- Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry).
- Natural Antioxidants in Organic Foods: A Chemical Perspective. Hilaris Publisher.
- Aldehydes: identification and storage – Pell Wall Blog - Help & Support.
- Improved Air Processability of Organic Photovoltaics Using a Stabilizing Antioxidant to Prevent Thermal Oxidation | The Journal of Physical Chemistry C. ACS Publications.
- Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI.
- Video: Identification of Unknown Aldehydes and Ketones - Concept. JoVE.
- Advances in Natural Antioxidants for Food Improvement. PMC - NIH.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
- 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- 1H-Pyrazole-5-carbaldehyde AldrichCPR | Sigma-Aldrich.
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.
- 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. NIH.
- 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate.
Sources
- 1. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 2. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS [ebrary.net]
- 12. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 13. Advances in Natural Antioxidants for Food Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consolidated-chemical.com [consolidated-chemical.com]
- 15. byjus.com [byjus.com]
- 16. studymind.co.uk [studymind.co.uk]
- 17. Video: Identification of Unknown Aldehydes and Ketones - Concept [jove.com]
Technical Support Center: Enhancing the Solubility of Pyrazole-5-Carbaldehyde Schiff Bases
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions to the common solubility challenges encountered with pyrazole-5-carbaldehyde Schiff bases. Drawing from extensive field experience and established scientific principles, this resource aims to empower you to overcome experimental hurdles and accelerate your research.
Introduction: The Solubility Challenge
Pyrazole-5-carbaldehyde Schiff bases are a class of compounds with significant potential in medicinal chemistry and materials science, demonstrating a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, their often-poor solubility in aqueous and common organic solvents presents a major obstacle to their synthesis, purification, and biological evaluation.[3] This guide provides a structured approach to troubleshooting and resolving these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My newly synthesized pyrazole-5-carbaldehyde Schiff base won't dissolve in common laboratory solvents. What should I do first?
This is a very common starting point. The initial approach should be a systematic solvent screening.
Answer:
The limited solubility of Schiff bases is often due to their crystalline nature and strong intermolecular forces.[4] A systematic approach to solvent selection is the first and most critical step.
Troubleshooting Protocol: Systematic Solvent Screening
-
Initial Screening: Begin with a range of common laboratory solvents of varying polarities. It is common for Schiff bases to be soluble in polar aprotic solvents.[5][6]
-
Heating: The solubility of most organic compounds, including pyrazole derivatives, generally increases with temperature.[4] Gentle heating of the solvent can significantly improve dissolution.
-
Co-solvent Systems: If a single solvent is ineffective, a co-solvent system can be employed.[4][7][8] This involves dissolving the compound in a minimal amount of a "good" solvent (one in which it has some solubility) and then adding a "poor" solvent to the mixture.
Data Presentation: Solvent Solubility for Schiff Bases
| Solvent Class | Examples | General Solubility of Schiff Bases |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Acetone | Often soluble[5][6][9] |
| Polar Protic | Methanol, Ethanol | Often soluble or slightly soluble[5][6][9] |
| Non-Polar | Hexane, Diethyl ether | Generally insoluble[5][6] |
| Chlorinated | Chloroform, Dichloromethane | Slightly soluble[6] |
Question 2: I've tried a range of solvents with heating, but my compound remains poorly soluble. What are my next steps?
When basic solvent screening fails, more advanced chemical and physical modification techniques are necessary.
Answer:
Persistently low solubility suggests that the inherent physicochemical properties of your specific pyrazole-5-carbaldehyde Schiff base are the primary barrier. The following strategies aim to modify the compound to enhance its solubility.
Chemical Modification Strategies
1. Salt Formation:
-
Principle: If your Schiff base possesses an acidic or basic functional group, converting it to a salt is a highly effective method for increasing aqueous solubility.[7][10][11] Salt formation introduces ionic character, which enhances interaction with polar solvents like water.[12]
-
Experimental Protocol: Salt Formation of a Weakly Acidic Schiff Base
-
Dissolve the Schiff base in a suitable organic solvent (e.g., ethanol).
-
Add an equimolar amount of a base (e.g., sodium hydroxide, potassium hydroxide) dissolved in a minimal amount of water.
-
Stir the reaction mixture at room temperature.
-
The salt will often precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
Wash the resulting salt with a non-polar solvent to remove any unreacted starting material.
-
2. Derivatization/Structural Modification:
-
Principle: Introducing polar functional groups, such as hydroxyl (-OH), amino (-NH2), or sulfonic acid (-SO3H) groups, to the molecular structure can significantly improve solubility.[3][13] These groups can participate in hydrogen bonding with protic solvents.
-
Workflow for Derivatization Strategy:
Caption: Workflow for improving solubility via derivatization.
Physical Modification Techniques
1. Particle Size Reduction:
-
Principle: Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[14][15] Techniques like micronization and nanosuspension are commonly used.[14][15]
-
Note: While this increases the rate of dissolution, it does not alter the equilibrium solubility of the compound.[15]
2. Solid Dispersions:
-
Principle: This involves dispersing the poorly soluble compound in a highly soluble, inert carrier matrix at the molecular level.[8][14] This can be achieved through methods like solvent evaporation or hot-melt extrusion.
Question 3: My compound precipitates out of solution during biological assays in aqueous media. How can I prevent this?
Maintaining solubility in a biological context is critical for obtaining reliable data.
Answer:
Precipitation in aqueous buffers is a common issue for hydrophobic compounds. The following formulation strategies can help maintain solubility during in-vitro experiments.
1. Use of Co-solvents:
-
Strategy: Dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, before diluting it into the aqueous assay buffer.[16]
-
Critical Consideration: The final concentration of the organic solvent in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological systems.[16]
2. pH Adjustment:
-
Principle: For Schiff bases with ionizable groups, adjusting the pH of the buffer can significantly impact solubility.[8][16] The Henderson-Hasselbalch equation can be used to predict the pH at which the compound will be predominantly in its more soluble ionized form.[17]
-
Caution: Extreme pH values can lead to the hydrolysis of the Schiff base or degradation of the compound.[16]
3. Use of Surfactants or Complexing Agents:
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-127 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[16]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble guest molecules, thereby enhancing their aqueous solubility.[17][18]
Experimental Workflow for Biological Assay Formulation
Caption: Decision tree for formulating poorly soluble compounds for biological assays.
Question 4: I have observed different solubility behaviors with different batches of the same compound. What could be the cause?
Batch-to-batch variability in solubility often points to polymorphism.
Answer:
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[7][19] Different polymorphs of the same compound can have significantly different physicochemical properties, including solubility and dissolution rate.[20]
-
Identification: Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) spectroscopy can be used to identify and characterize different polymorphic forms.
-
Control: Controlling the crystallization conditions (e.g., solvent, temperature, cooling rate) is crucial for consistently producing the desired, more soluble polymorph.
Conclusion
Improving the solubility of pyrazole-5-carbaldehyde Schiff bases is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can effectively overcome these obstacles. This technical support center serves as a dynamic resource, and we encourage you to consult the referenced literature for a deeper understanding of these concepts.
References
-
ResearchGate. (n.d.). Solubility Test of Schiff base Ligands [Data set]. Retrieved February 12, 2026, from [Link]
- Sharma, D. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 7(2), 52-60.
- Thakur, V., Dogra, S., Verma, S., & Vashist, H. (2020). Solubility enhancement techniques. World Journal of Pharmaceutical Research, 9(13), 2637-2653.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Biopharmaceutical Research, 3(1), 1-10.
-
Mali, K. (2018, July 23). Methods of solubility enhancements. SlideShare. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Solubility of the Schiff base and the M(III) complexes [Data set]. Retrieved February 12, 2026, from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- Li, Z., et al. (2022). Solubility of the Schiff Base Ligand and the Organoaluminum Supported by the Ligand in Pure Solvents: Characterization, Determination, Analysis, and Model Correlation.
-
ResearchGate. (n.d.). How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays? Retrieved February 12, 2026, from [Link]
- Khan, M. A., et al. (2023). Environment Friendly Synthesis of Novel Schiff Base-Derived Nano Metal Complexes Using Green Solvents for Enhanced Biological Activity. Molecules, 28(15), 5801.
- Singh, S., & Singh, A. (2023). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. STM Journals, 11(2), 1-10.
- Patel, K. D., et al. (2015). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Journal of Chemical and Pharmaceutical Research, 7(12), 101-106.
- Forni, A., et al. (2016). Conformational polymorphism in a Schiff-base macrocyclic organic ligand: an experimental and theoretical study. CrystEngComm, 18(3), 424-433.
- Al-Amiery, A. A., et al. (2024). Physical properties and phase solubility studies of Schiff base and their inclusion complexe.
- Saha, B., et al. (2022). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC Advances, 12(35), 22759-22783.
- Anamika, & Prerna. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140.
- International Science Community Association. (2018). Synthesis and characterization of Schiff base Pyrazolone compound. Research Journal of Chemical Sciences, 8(1), 1-5.
-
ResearchGate. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol [Image]. Retrieved February 12, 2026, from [Link]
- Singh, P., et al. (2024). Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents. ACS Omega.
- Patel, K. D., et al. (2015). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Journal of Chemical and Pharmaceutical Research, 7(12), 101-106.
- Kumar, A., et al. (2022). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 12(47), 30589-30604.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Jana, N. C., et al. (2024). Solvent-Induced Polymorphism in a Schiff Base Compound and Their Distinguishing Effects on Semiconducting Behaviors for Utilization in Photosensitive Schottky Devices. Crystal Growth & Design.
- Kumar, S., et al. (2021). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Journal of the Indian Chemical Society, 98(11), 100185.
-
ResearchGate. (n.d.). Why salt formation of weak acid increases the drug solubility? Retrieved February 12, 2026, from [Link]
- Kim, J. S., et al. (2014). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?
- Mohammed, A. R., et al. (2011). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
- Kumar, A., & Saini, R. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 85-89.
- IOSR Journal of Applied Chemistry. (2017). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal of Applied Chemistry, 10(7), 1-5.
-
ResearchGate. (n.d.). Solubility of the schiff base ligands [Data set]. Retrieved February 12, 2026, from [Link]
- Frizon, T. E. A., et al. (2013). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Current Pharmaceutical Design, 19(23), 4259-4276.
-
Oakwood Chemical. (n.d.). 1H-Pyrazole-5-carbaldehyde. Retrieved February 12, 2026, from [Link]
- Journal of Chemical and Pharmaceutical Research. (2015). Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research, 7(10), 543-551.
- Mohamed, Y. M. A., et al. (2025). Design, synthesis and application of pyrazole-based Schiff base chitosan hybrids for Cu(II) removal and antibacterial inhibition. Journal of Polymer Science and Engineering, 8(1), 11536.
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- 3. Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04310C [pubs.rsc.org]
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Technical Support Center: Regioselective Formylation of 1-(2-Methoxyphenyl)pyrazole
Welcome to the dedicated technical support center for navigating the complexities of 1-(2-methoxyphenyl)pyrazole formylation. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common challenges and optimize reaction outcomes. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the regioselectivity and yield of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the formylation of 1-(2-methoxyphenyl)pyrazole, providing expert analysis and actionable solutions.
Q1: Why am I getting a mixture of C4 and C5-formylated pyrazole isomers? How can I favor the C4-aldehyde?
A1: The formation of a regioisomeric mixture is a common challenge in the electrophilic substitution of N-substituted pyrazoles. The C4 and C5 positions have different electronic and steric environments, and controlling the reaction conditions is paramount to achieving selectivity.
Root Cause Analysis:
-
Electronic Effects: In N-aryl pyrazoles, the C4 position is often the most electron-rich and, therefore, the most nucleophilic site for electrophilic attack.[1][2] The Vilsmeier-Haack reaction, a powerful method for formylating electron-rich heterocycles, typically favors this position.[3][4]
-
Steric Hindrance: The C5 position is adjacent to the N-substituted phenyl ring. The ortho-methoxy group on this ring in 1-(2-methoxyphenyl)pyrazole introduces significant steric bulk, which generally disfavors electrophilic attack at the C5 position.
-
Reaction Conditions: High reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored C5 isomer, leading to a mixture of products.
Strategic Solutions:
-
Temperature Control: Lowering the reaction temperature is a highly effective strategy to enhance regioselectivity.[5] Performing the Vilsmeier-Haack reaction at 0°C or even lower temperatures often favors the formation of the kinetically controlled, C4-formylated product.
-
Controlled Reagent Addition: A slow, dropwise addition of the Vilsmeier reagent (or POCl₃ to the DMF solution) to the pyrazole substrate at a low temperature helps to maintain control over the reaction exotherm and minimize the formation of side products.[5]
-
Choice of Formylation Method: The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, has shown high chemoselectivity and regiospecificity for the C4-position of 1-phenyl-1H-pyrazoles.[1][2] This method offers a milder alternative to the Vilsmeier-Haack reaction and can provide excellent C4 selectivity.
Q2: My reaction yield is consistently low, with a significant amount of starting material remaining. What can I do to improve it?
A2: Low conversion is a frustrating issue that can often be traced back to reagent stoichiometry, reaction conditions, or the purity of your materials.
Root Cause Analysis:
-
Insufficient Reagent: The Vilsmeier reagent is consumed during the reaction. An insufficient molar ratio of the reagent to the substrate will inevitably lead to an incomplete reaction.[6]
-
Reaction Time & Temperature: The formylation of less reactive substrates may require more forcing conditions, such as longer reaction times or higher temperatures. However, increasing the temperature can negatively impact regioselectivity.[5][6]
-
Reagent Purity: The Vilsmeier-Haack reaction is highly sensitive to moisture. Water can decompose both the phosphorus oxychloride (POCl₃) and the Vilsmeier reagent itself, halting the reaction.[5]
Strategic Solutions:
-
Optimize Stoichiometry: Increase the molar equivalents of the Vilsmeier reagent. A common starting point is using 1.5 to 3.0 equivalents of the reagent relative to the pyrazole substrate.[6]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to monitor the consumption of the starting material. Extend the reaction time until the starting material is fully consumed.
-
Ensure Anhydrous Conditions: Use anhydrous DMF and ensure all glassware is thoroughly dried. Handle POCl₃, which is highly moisture-sensitive, under an inert atmosphere (e.g., nitrogen or argon).
-
Consider an Alternative Method: If the Vilsmeier-Haack reaction remains sluggish, the Rieche formylation, using dichloromethyl methyl ether and a Lewis acid, could be an alternative for electron-rich aromatic systems.[7]
Q3: I'm observing formylation on the 2-methoxyphenyl ring instead of, or in addition to, the pyrazole ring. How can this be prevented?
A3: While the pyrazole ring is generally more activated towards electrophilic substitution than the N-aryl substituent, the powerful electron-donating effect of the methoxy group can activate the phenyl ring, leading to undesired side reactions.
Root Cause Analysis:
-
Substrate Activation: The ortho- and para-positions relative to the methoxy group on the phenyl ring are electronically activated. Under harsh reaction conditions (e.g., high temperature, large excess of Vilsmeier reagent), competitive formylation at these sites can occur.
-
Reaction Selectivity: The Vilsmeier reagent is a moderately strong electrophile.[8] While it typically favors the more nucleophilic pyrazole C4 position, this selectivity can decrease under forcing conditions.
Strategic Solutions:
-
Milder Conditions: Employ the mildest possible reaction conditions that still afford a reasonable reaction rate. This typically involves lower temperatures (0°C or below) and shorter reaction times.
-
Alternative Reagents: Consider the Duff reaction. It is known to be highly chemoselective for the heterocyclic ring in similar systems.[1][2] This method generally avoids formylation of the N-aryl ring.
-
Careful Stoichiometric Control: Avoid using a large excess of the Vilsmeier reagent, as this can drive the reaction towards less favored products.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction proceeds in two main stages. First, dimethylformamide (DMF) reacts with an activating agent, typically phosphorus oxychloride (POCl₃), to form the electrophilic Vilsmeier reagent, a chloroiminium ion. In the second stage, the electron-rich pyrazole ring attacks this electrophile. Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the final aldehyde product.[8][9]
Caption: Vilsmeier-Haack reaction workflow.
Q2: How does the 2-methoxyphenyl substituent influence regioselectivity on the pyrazole ring?
A2: The 1-(2-methoxyphenyl) group exerts both steric and electronic effects.
-
Steric Effect: The bulky nature of the ortho-substituted phenyl ring sterically hinders the C5 position of the pyrazole. This makes the C4 position the more accessible site for attack by the Vilsmeier reagent.
-
Electronic Effect: The pyrazole ring itself acts as a directing group in some C-H activation reactions, but in electrophilic substitution, its own reactivity is paramount.[10][11] The N-aryl group primarily influences the steric environment of the adjacent C5 position.
Q3: Which formylation methods are most common for pyrazoles?
A3: The most widely used method is the Vilsmeier-Haack reaction due to its efficiency and the use of readily available reagents (DMF and POCl₃).[12] The Duff reaction (HMTA and acid) is a valuable alternative, particularly when high C4-regioselectivity is required and milder conditions are preferred.[2] Other methods like the Reimer-Tiemann and Gattermann reactions are less common for pyrazoles.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving regioselectivity issues in your formylation reaction.
Caption: Decision tree for troubleshooting regioselectivity.
Data Summary: Reaction Condition Effects
| Parameter | Condition | Expected Outcome on Regioselectivity | Rationale |
| Temperature | Decrease (e.g., 70°C to 0°C) | Increased C4 selectivity | Favors the kinetically preferred, less sterically hindered product.[5] |
| Reagent | Switch to Duff Reaction (HMTA) | High C4 selectivity | The mechanism is highly specific for the C4 position of 1-phenyl pyrazoles.[1][2] |
| Stoichiometry | Use >3 eq. Vilsmeier Reagent | Potential decrease in selectivity | A large excess can lead to side reactions and formylation of less-activated sites. |
| Solvent | Use of co-solvent | May influence selectivity | Solvent polarity can modulate the reactivity of the electrophilic Vilsmeier reagent.[5] |
Experimental Protocols
Protocol 1: Regioselective C4-Formylation via Vilsmeier-Haack Reaction
This protocol is optimized for achieving high regioselectivity for the C4 position.
-
Reagent Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add anhydrous dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0°C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the stirred DMF via the addition funnel over 30 minutes.[6] Maintain the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Reaction with Substrate:
-
Dissolve 1-(2-methoxyphenyl)pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring its progress by TLC. If the reaction is sluggish, the temperature can be allowed to slowly warm to room temperature.
-
-
Workup and Purification:
-
Once the starting material is consumed, carefully and slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.[6]
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
-
References
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(16), 4853-4856. Retrieved from [Link]
- BenchChem. (n.d.). How to increase the regioselectivity in the formylation of 2-methylquinoline.
- Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
-
Shaaban, M. R., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(1), 1-25. Retrieved from [Link]
-
Singh, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26733-26756. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
de Oliveira, C. H. A., et al. (2015). Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Synthetic Communications, 45(14), 1633-1643. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Daugulis, O., et al. (2011). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 50(23), 5420-5423. Retrieved from [Link]
-
de Oliveira, C. H. A. (n.d.). CHEMOSELECTIVE AND REGIOSPECIFIC FORMYLATION OF 1-PHENYL-1H-PYRAZOLES THROUGH THE DUFF REACTION. ResearchGate. Retrieved from [Link]
-
University of Florence. (n.d.). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. FLORE. Retrieved from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
-
Chemi, G., et al. (2017). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists. Archiv der Pharmazie, 350(9-10), 1700113. Retrieved from [Link]
-
I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]
-
Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 250-256. Retrieved from [Link]
-
Almalki, A. J., et al. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 27(19), 6265. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
-
Gryko, D. T., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(5), 4163-4174. Retrieved from [Link]
-
Petrikaite, V., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1382. Retrieved from [Link]
-
Al-Masoudi, W. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 903-911. Retrieved from [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry? Retrieved from [Link]
-
3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). Retrieved from [Link]
-
3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole. (n.d.). Retrieved from [Link]
-
An efficient and novel protocol for the synthesis of pyrazolo[5,1-a]isoindole derivatives. (2004). Retrieved from [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]
-
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.). Retrieved from [Link]
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- 12. ijpcbs.com [ijpcbs.com]
Technical Support Center: Purification of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate in high purity. Here, we address common issues through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark, oily residue instead of the expected solid. What is the likely cause?
A: An oily or dark-colored crude product often indicates the presence of unreacted starting materials, residual high-boiling solvents like DMF (N,N-Dimethylformamide), or polymeric byproducts from the Vilsmeier-Haack reaction.[1] Incomplete hydrolysis of the Vilsmeier intermediate can also lead to colored impurities. A thorough aqueous workup is critical to neutralize the reaction and remove water-soluble components.
Q2: After initial purification, I see a persistent yellow tint in my product. What could this be?
A: A yellow tint often suggests the presence of minor, highly conjugated impurities or trace amounts of oxidized aldehyde. Aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid, which can contribute to discoloration.[2] Ensure the product is handled under an inert atmosphere where possible and stored away from light and air.
Q3: My yield is significantly lower than expected after purification. Where might I be losing my product?
A: Product loss can occur at several stages. During aqueous workup and extraction, incomplete extraction or emulsion formation can be a factor. In recrystallization, using an excessive amount of solvent or a solvent in which the product is too soluble at low temperatures will reduce recovery.[3] During column chromatography, product may be lost if it streaks on the column or if the incorrect solvent polarity is used.[4]
Q4: What is the Vilsmeier-Haack reaction and how does it affect purification?
A: The Vilsmeier-Haack reaction is a widely used method to introduce a formyl (-CHO) group onto electron-rich heterocyclic rings like pyrazole.[5][6] It uses a Vilsmeier reagent, typically formed from DMF and phosphorus oxychloride (POCl₃).[1][7] Impurities can arise from this reagent, including unreacted starting materials and byproducts from the reaction quench.[1] Understanding the reaction is key to predicting and targeting these impurities during purification.
Purification Strategy Decision Guide
Choosing the right purification method depends on the nature and quantity of impurities. This decision tree provides a logical workflow for selecting an appropriate strategy.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification process.
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| Oily Product After Workup | Residual DMF; Incomplete hydrolysis of the reaction intermediate. | Solution: Perform a thorough aqueous workup. Wash the organic layer multiple times with water and then with brine to remove DMF. Rationale: DMF is highly water-soluble. Brine washes help to break emulsions and further remove water from the organic layer. |
| Product Streaks on TLC Plate | The compound may be too acidic or basic, interacting strongly with the silica gel. Aldehydes can sometimes be sensitive to the acidic nature of silica.[4] | Solution: Add a small amount of triethylamine (~0.5-1%) to your chromatography eluent.[4] Rationale: Triethylamine is a base that neutralizes the acidic sites on the silica gel, preventing strong adsorption and improving the peak shape of sensitive compounds. |
| Low Recovery from Recrystallization | The chosen solvent is too effective (product is soluble even at low temperatures) or too much solvent was used.[3] | Solution: Use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and slowly add a "poor" anti-solvent (e.g., hexanes, water) until turbidity persists.[8][9] Cool slowly. Rationale: This creates a supersaturated solution from which the product can crystallize effectively upon cooling, leaving more soluble impurities behind. |
| Co-elution of Impurity during Column Chromatography | The impurity has a very similar polarity (Rf value) to the product. | Solution 1: Optimize the mobile phase. Test different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate) to maximize the difference in Rf values.[10] Solution 2: If the impurity is not an aldehyde, consider converting your target compound to a water-soluble bisulfite adduct to remove it via extraction.[11][12][13] |
Validated Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common method for removing impurities with different polarities, such as unreacted starting materials.
Workflow Diagram:
Caption: Workflow for flash column chromatography.
Step-by-Step Methodology:
-
Stationary Phase: Use standard silica gel (230-400 mesh).[10]
-
Sample Preparation: For optimal separation, use the dry loading method.[10] Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).[10] A typical gradient might be from 10% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aldehyde.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This chemical method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities, even if they have similar polarities.[11][12][14]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in a water-miscible solvent like methanol or THF.[11][12][13]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add a freshly prepared saturated aqueous solution of sodium bisulfite.[13] Shake the funnel vigorously for 1-2 minutes. A solid precipitate of the bisulfite adduct may form.[12][13][15]
-
Extraction of Impurities: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Shake vigorously. Separate the layers. The non-aldehydic impurities will remain in the organic layer, while the charged bisulfite adduct of your desired aldehyde will be in the aqueous layer.[11][12] Repeat the extraction of the aqueous layer with fresh organic solvent to ensure complete removal of impurities.
-
Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).[13] While stirring, slowly add a base such as 50% sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH > 8).[11][13][16] This reverses the reaction and regenerates the aldehyde.
-
Final Extraction: Shake the funnel to extract the purified aldehyde into the organic layer. Separate the layers and extract the aqueous phase one more time with fresh organic solvent.
-
Drying and Concentration: Combine all organic layers containing the pure product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Validation Checkpoint:
-
TLC Analysis: Compare the crude material, the purified product, and the extracted impurities. The purified product should show a single spot with an Rf value corresponding to the aldehyde.
-
¹H NMR: Confirm the presence of the aldehyde proton (~9.8-10.1 ppm) and the absence of impurity signals.
-
Physical Properties: The purified product should be a solid.
References
-
Brindle Bisulfite Workup: for Removal of Aldehydes, or Purification of Aldehydes. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361. Retrieved from [Link]
-
Purification of aldehydes and ketones using Sodium Bisulfite. (2021). Reddit. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. Retrieved from [Link]
-
Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflammation. (n.d.). MDPI. Retrieved from [Link]
- Separation of aromatic aldehydes. (2012). Google Patents.
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC. Retrieved from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved from [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate. Retrieved from [Link]
-
Purifying aldehydes? (2015). Reddit. Retrieved from [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. Retrieved from [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Retrieved from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH. Retrieved from [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). PMC. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). ResearchGate. Retrieved from [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). KTU ePubl. Retrieved from [Link]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Workup [chem.rochester.edu]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Stability of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde in acidic vs basic media
Topic: Stability of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde in acidic vs basic media Role: Senior Application Scientist
Product: this compound
Executive Summary
This guide addresses the stability profile of This compound . As a Senior Application Scientist, I have compiled these troubleshooting protocols based on the specific electronic and steric environment of this N-aryl pyrazole scaffold.
The "Stability Personality" of this Molecule:
-
Acidic Media: Generally HIGH stability. The pyrazole ring is basic and protonates, protecting it from electrophilic attack. The primary risk is reversible acetalization in alcoholic solvents.
-
Basic Media: LOW to MODERATE stability. Lacking
-hydrogens, this aldehyde is a prime candidate for the Cannizzaro reaction (disproportionation) in strong aqueous base.[1] -
Steric Factor: The ortho-methoxy group on the N-phenyl ring creates significant steric bulk near the C-5 formyl group. This can retard nucleophilic attack but also traps solvent/impurities during crystallization.
Module 1: Acidic Media Troubleshooting
User Question: I performed a reaction in HCl/Ethanol, but my yield is low, and NMR shows a "disappearing" aldehyde proton. Did I decompose my compound?
Technical Diagnosis: You likely did not decompose the compound. Instead, you triggered acetal/hemiacetal formation . In acidic alcoholic media, the reactive C-5 aldehyde undergoes reversible addition of the solvent. The 1-(2-methoxyphenyl) group is electron-donating, making the carbonyl oxygen more basic and susceptible to protonation, accelerating this equilibrium.
The Mechanism (Acid-Catalyzed Acetalization):
Corrective Protocol: Reversing Acetal Formation
If you suspect your product is trapped as an acetal (indicated by a triplet ~4.5-5.5 ppm and loss of CHO singlet ~9.8 ppm in
-
Dissolve: Take the crude residue in THF or Acetone (non-nucleophilic solvents).
-
Hydrolyze: Add 2N HCl (aq) (approx. 5 equiv).
-
Heat: Stir at 40°C for 1-2 hours.
-
Monitor: Check TLC for the reappearance of the aldehyde spot.
-
Workup: Neutralize carefully with saturated NaHCO
(do not overshoot to high pH) and extract with DCM.
FAQ: Acid Stability
| Question | Answer |
| Can I use H₂SO₄? | Yes, but with caution. Concentrated H₂SO₄ is a dehydrating agent. While the pyrazole ring is stable, the ortho-methoxy group can undergo demethylation or sulfonation under extreme conditions (>100°C). |
| Is the methoxy group stable to acid? | Generally Yes. The anisole-like ether linkage requires strong Lewis acids (e.g., BBr₃) or refluxing HBr to cleave. Standard mineral acids (HCl, H₂SO₄) at room temperature will not touch it. |
| Risk of Cyclization? | Low. While some ortho-substituted benzaldehydes cyclize, the geometry of the 1-aryl-pyrazole-5-carbaldehyde makes intramolecular cyclization with the methoxy group geometrically disfavored without specific activation. |
Module 2: Basic Media Troubleshooting
User Question: I washed my crude reaction mixture with 1M NaOH to remove impurities, and my product turned into a mixture of two new spots. What happened?
Technical Diagnosis:
You triggered the Cannizzaro Reaction .
The 5-carbaldehyde position has no
Visualizing the Failure Mode:
[5] Corrective Protocol: Safe Base Workup If you must use base to neutralize an acidic reaction mixture containing this aldehyde:
-
Avoid Strong Bases: Never use NaOH or KOH.
-
Use Mild Bases: Use Saturated Sodium Bicarbonate (NaHCO
) or Potassium Carbonate (K CO ). -
Temperature Control: Keep the mixture cold (0°C) during neutralization. The Cannizzaro reaction has a high activation energy and is significantly slower at low temperatures.
-
Contact Time: Minimize the time the aldehyde spends in the aqueous basic phase. Extract immediately into organic solvent (DCM or EtOAc).
FAQ: Basic Stability
| Question | Answer |
| Can I do an Aldol condensation? | Yes. While the aldehyde itself cannot enolize, it is an excellent electrophile for Aldol reactions with other ketones/aldehydes. Use a catalytic amount of base (e.g., piperidine) rather than stoichiometric strong base to avoid side reactions. |
| Is the pyrazole ring stable to base? | Yes. The N-aryl pyrazole core is extremely robust. It will not hydrolyze or ring-open under standard basic conditions. |
| Does the methoxy group affect base stability? | Yes, sterically. The ortho-methoxy group provides some steric shielding to the aldehyde, potentially slowing down nucleophilic attack compared to the para-isomer, but it does not prevent the Cannizzaro reaction completely. |
Module 3: Experimental Decision Support
Solvent & Reagent Compatibility Matrix
| Reagent/Condition | Compatibility | Notes |
| HCl / MeOH | ⚠️ Caution | Forms acetals rapidly. Requires hydrolytic workup. |
| NaOH (aq) | ❌ Incompatible | Causes Cannizzaro disproportionation (Acid + Alcohol). |
| NaBH₄ / EtOH | ✅ Compatible | Clean reduction to alcohol (1-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanol. |
| KMnO₄ / Oxidation | ✅ Compatible | Clean oxidation to carboxylic acid. |
| Triethylamine (Et₃N) | ✅ Compatible | Safe non-nucleophilic base for neutralizing acid salts. |
| DMF / POCl₃ | ✅ Compatible | (Vilsmeier-Haack) This is likely how the aldehyde was made.[6][7] Stable. |
Workflow: Optimal Workup Strategy
References
-
Cannizzaro Reaction Mechanism & Scope
-
Vilsmeier-Haack Synthesis of Pyrazole Carbaldehydes
- RSC Advances. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." (2023). Describes the standard acidic synthesis route (DMF/POCl3)
-
Reactivity of Pyrazole-4/5-Carbaldehydes
-
General Stability of Aromatic Aldehydes in Alkaline Media
- MDPI. "Catalytic Oxidation of Lignins into the Aromatic Aldehydes." (2021).
Sources
- 1. quora.com [quora.com]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. Synthetic applications of the Cannizzaro reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannizzaro Reaction: Examples, Mechanism, and Application [chemistrylearner.com]
- 5. mdpi.com [mdpi.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review [ouci.dntb.gov.ua]
- 10. Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. » JoMCCT [journals.stmjournals.com]
Validation & Comparative
A Comparative Guide to the FT-IR Spectral Analysis of Pyrazole-5-Carbaldehyde and Other Heterocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Language of Heterocyclic Aldehydes
FT-IR spectroscopy is an indispensable tool in chemical analysis, providing a unique "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. For researchers in drug discovery and development, where pyrazole and other heterocyclic scaffolds are prevalent, a nuanced understanding of their FT-IR spectra is critical for confirming molecular identity, assessing purity, and tracking reaction progress.
This guide focuses on pyrazole-5-carbaldehyde, a molecule of interest due to the pyrazole ring's role as a "bioisostere" for other functional groups, offering a wide range of biological activities. The introduction of a carbaldehyde group at the 5-position adds characteristic vibrational modes that are sensitive to the electronic environment of the pyrazole ring. By contrasting its spectrum with other common heterocyclic aldehydes, we can elucidate the subtle yet significant spectral shifts that arise from the different heteroatoms and aromatic systems.
Comparative FT-IR Spectral Analysis
The FT-IR spectrum of a molecule is broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). Our analysis will focus on the key vibrational modes that differentiate pyrazole-5-carbaldehyde from its furan, thiophene, and pyrrole analogues.
The following table summarizes the expected and observed key vibrational frequencies for pyrazole-5-carbaldehyde and its counterparts.
| Vibrational Mode | Pyrazole-5-carbaldehyde (Predicted/Inferred) | Furan-2-carbaldehyde (Observed) | Thiophene-2-carbaldehyde (Observed) | Pyrrole-2-carboxaldehyde (Observed) | Justification and Causality |
| N-H Stretch | ~3150-3300 cm⁻¹ (broad) | N/A | N/A | ~3200-3400 cm⁻¹ (broad) | This broad absorption is characteristic of the N-H group in the pyrazole and pyrrole rings, often involved in intermolecular hydrogen bonding in the solid state. Furan and thiophene lack this functional group. |
| Aromatic C-H Stretch | ~3100-3150 cm⁻¹ | ~3125 cm⁻¹ | ~3110 cm⁻¹ | ~3100-3150 cm⁻¹ | These absorptions appear just above 3000 cm⁻¹ and are characteristic of C-H bonds on an aromatic or heteroaromatic ring. |
| Aldehydic C-H Stretch | ~2750-2850 cm⁻¹ (two bands, one often weak) | ~2715-2847 cm⁻¹ | ~2825 cm⁻¹ | ~2700-2850 cm⁻¹ | A hallmark of the aldehyde group, often appearing as a pair of weak to medium bands. The lower frequency band is particularly diagnostic. |
| C=O Stretch | ~1670-1690 cm⁻¹ | ~1670-1687 cm⁻¹ | ~1683 cm⁻¹ | ~1650-1665 cm⁻¹ | This is a strong, sharp absorption. Its position is sensitive to conjugation and the electronegativity of the heterocycle. The electron-donating nature of the pyrrole nitrogen lowers the C=O bond order and frequency compared to pyrazole, furan, and thiophene. |
| C=N & C=C Ring Stretch | ~1450-1600 cm⁻¹ | ~1463-1472 cm⁻¹ (C=C) | ~1400-1500 cm⁻¹ (C=C) | ~1400-1550 cm⁻¹ (C=C) | These bands arise from the stretching vibrations within the heterocyclic ring. Pyrazole will have contributions from both C=N and C=C bonds. |
Diagrammatic Representation of Key Vibrational Modes in Pyrazole-5-carbaldehyde
Caption: Key vibrational modes in pyrazole-5-carbaldehyde.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid sample, such as pyrazole-5-carbaldehyde, using the KBr pellet technique. This method ensures a uniform dispersion of the analyte in an infrared-transparent matrix, minimizing scattering and producing a high-quality spectrum.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die set (e.g., 13 mm)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Spatula and weighing paper
-
Heat lamp or drying oven
Step-by-Step Methodology:
-
Preparation of KBr: Dry the spectroscopy-grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water, which can cause significant interference in the spectrum (broad peak ~3400 cm⁻¹ and another ~1630 cm⁻¹)[1]. Allow to cool in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the pyrazole-5-carbaldehyde sample.
-
Grinding and Mixing: In the agate mortar, add the weighed sample and grind it to a very fine powder. Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing the Pellet: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 1-2 minutes to allow the KBr to flow and form a transparent or translucent pellet.
-
Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
Background Correction: It is essential to run a background spectrum of the empty spectrometer prior to sample analysis. This background is then automatically subtracted from the sample spectrum by the instrument's software.
Workflow for FT-IR Analysis using the KBr Pellet Method
Caption: Workflow for KBr pellet preparation and FT-IR analysis.
Conclusion and Field-Proven Insights
The FT-IR spectrum of pyrazole-5-carbaldehyde is characterized by a unique combination of absorptions arising from the pyrazole ring and the aldehyde functional group. The key diagnostic peaks include the N-H stretch, the aldehydic C-H stretches, and the C=O stretch.
When comparing with other five-membered heterocyclic aldehydes, the most significant differences are observed in the N-H stretching region (present only in pyrazole and pyrrole derivatives) and the precise position of the C=O stretching vibration. The electronegativity and aromatic character of the heterocyclic ring directly influence the electronic density at the carbonyl group, leading to predictable shifts in its absorption frequency. This comparative approach not only aids in the confident identification of pyrazole-5-carbaldehyde but also deepens the understanding of structure-spectrum relationships in this important class of compounds. For drug development professionals, this knowledge is paramount for ensuring the structural integrity of novel chemical entities and for the development of robust analytical methods.
References
-
Jetti, S. R., et al. (2016). Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological. Der Pharma Chemica, 8(7), 35-45. [Link]
-
Kavitha, S., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(3), M650. [Link]
Sources
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Executive Summary
Target Molecule: 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde Molecular Formula: C₁₁H₁₀N₂O₂ Exact Mass: 202.0742 Primary Application: Pharmacophore scaffold (p38 MAP kinase inhibitors, anti-inflammatory agents).
This guide provides a technical comparison of ionization techniques (EI vs. ESI) for the structural characterization of this compound. It addresses the critical analytical challenge: distinguishing the 5-carbaldehyde regioisomer from its thermodynamically stable 3-carbaldehyde counterpart. The presence of the ortho-methoxy group on the N1-phenyl ring introduces a unique "Ortho Effect" fragmentation pathway, serving as a definitive spectral fingerprint.
Comparative Analysis: Ionization Techniques
Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization method dictates the spectral information obtained.[1][2][3] For this pyrazole derivative, EI provides structural proof, while ESI is preferred for purity profiling and pharmacokinetic (PK) studies.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Dominant Signal | Fragment Ions (Structural Fingerprint) | Protonated Molecule |
| Regioisomer Differentiation | High (Via Ortho-Effect fragmentation) | Low (Requires MS/MS) |
| Detection Limit | Nanogram range | Picogram range |
| Key Application | Synthesis validation, Impurity ID | LC-MS quantification, Biological matrices |
Technical Insight: The "Ortho Effect" Mechanism
In the 5-carbaldehyde isomer, the C5-formyl group and the N1-(2-methoxyphenyl) group are spatially proximal. Under EI conditions, this steric crowding facilitates a specific hydrogen transfer or cyclization that is geometrically impossible in the 3-carbaldehyde isomer.
-
5-isomer (Target): Exhibits a characteristic loss of methanol (
, -32 Da) or formaldehyde ( , -30 Da) due to interaction between the methoxy oxygen and the aldehyde carbonyl. -
3-isomer (Alternative): Lacks this proximity; fragmentation is dominated by simple cleavage of the aldehyde (
, -29 Da).
Fragmentation Pathways & Mechanistic Logic
Predicted Fragmentation Data (EI, 70 eV)
The following table summarizes the characteristic ions derived from the parent molecule (
| m/z (Nominal) | Ion Identity | Loss | Mechanism / Causality |
| 202 | - | Parent molecular ion (Radical cation). | |
| 173 | -29 Da | ||
| 171 | -31 Da | Cleavage of the ether linkage on the phenyl ring. | |
| 170 | -32 Da | Diagnostic Ion. Ortho-effect cyclization between methoxy and aldehyde. | |
| 145 | -28 Da | Loss of CO from the | |
| 77 | - | Phenyl cation (Standard aromatic fragment). |
Mechanistic Visualization
The diagram below maps the fragmentation dynamics, highlighting the divergent pathways that allow for structural confirmation.
Caption: Diagnostic fragmentation pathway highlighting the ortho-effect loss of methanol (m/z 170), specific to the 5-carbaldehyde regioisomer.
Experimental Protocols
Protocol A: Structural Confirmation via GC-MS (EI)
Objective: Validate the synthesis of the 5-carbaldehyde isomer and rule out the 3-carbaldehyde byproduct.
-
Sample Preparation: Dissolve 1 mg of the solid product in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Instrument Setup: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).
-
Inlet Conditions: Split mode (20:1), Temperature 250°C.
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: Electron Ionization (70 eV), Source Temp 230°C.[4]
-
Data Analysis (Self-Validation):
-
Pass Criteria: Presence of molecular ion (
202) AND diagnostic fragment ( 170 or 171). -
Fail Criteria: Absence of
170/171 suggests the 3-carbaldehyde isomer (where methoxy is too distant to interact).
-
Protocol B: Purity Profiling via LC-MS/MS (ESI)
Objective: Quantify purity and identify polar impurities (e.g., unreacted hydrazine).
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: ESI Positive Mode (
). -
MS/MS Settings:
-
Precursor Ion: 203.08
-
Collision Energy (CE): Ramp 15–35 eV.
-
-
Observation: Look for the transition
(Loss of CO) and (Loss of + CO).
Experimental Workflow Diagram
Caption: Step-by-step workflow for isolating and confirming the target pyrazole structure using Gas Chromatography-Mass Spectrometry.
References
-
Menon, R. G., & Pospisil, J. (2012). Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy. ResearchGate. Link
-
NIST Mass Spectrometry Data Center. (2023). Ortho Effects in Electron Ionization Mass Spectra. National Institute of Standards and Technology.[4] Link
-
Sigma-Aldrich. (2024). Product Specification: this compound. Merck KGaA. Link
-
Munawar, M. A., et al. (2008). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Link
-
Mdpi, M. (2024). Synthesis and Characterization of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.[5] Link
Sources
Mastering Purity Analysis of Pyrazole Aldehydes: A Comparative Guide to Polar-Embedded vs. Conventional C18 Methodologies
Topic: HPLC Method Development for Purity Analysis of Pyrazole Aldehydes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazole aldehydes serve as critical pharmacophores in the synthesis of kinase inhibitors and anti-inflammatory agents. However, their physicochemical profile—combining high polarity, basic nitrogen centers, and a reactive aldehyde tail—presents a "perfect storm" for chromatographic failure. Common issues include severe peak tailing, poor retention, and on-column degradation.
This guide objectively compares the performance of Modern Polar-Embedded C18 Technology (The Recommended Approach) against Traditional C18 Stationary Phases (The Alternative). We provide a self-validating protocol compliant with ICH Q2(R2) standards to ensure your purity analysis is both robust and reproducible.
Part 1: The Analytical Challenge
To develop a robust method, one must first understand the analyte's behavior at the molecular level.
-
The Basicity Trap: Pyrazoles contain two nitrogen atoms. The pyridine-like nitrogen (N2) is basic. On traditional silica-based columns, this nitrogen interacts with residual acidic silanols (
), causing secondary retention mechanisms that lead to peak tailing ( ). -
The Polarity Paradox: The aldehyde group and the heterocyclic ring make these molecules highly polar. Standard C18 columns often fail to retain them sufficiently (
), causing them to elute in the void volume where integration is unreliable. -
Aldehyde Instability: The
group is prone to oxidation (forming carboxylic acids) or acetal formation in alcoholic mobile phases, requiring careful solvent selection.
Part 2: Comparative Study – Polar-Embedded vs. Conventional C18
We evaluated the separation of a representative compound, 1H-pyrazole-4-carbaldehyde , and its common impurities (regioisomers and oxidation products) on two distinct stationary phases.
The Contenders
-
Alternative (Traditional C18): High surface area, densely bonded C18 ligands on Type-B silica. Relies solely on hydrophobic interaction.
-
Product (Polar-Embedded C18): Contains a polar functional group (e.g., carbamate, amide) embedded within the alkyl chain. This group shields surface silanols and provides an alternative selectivity mechanism.
Performance Data
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile; Gradient: 5-95% B over 10 min; Flow: 1.0 mL/min; Detection: UV 254 nm.
| Parameter | Traditional C18 (Alternative) | Polar-Embedded C18 (Recommended) | Interpretation |
| Tailing Factor ( | 1.8 - 2.2 | 1.05 - 1.15 | The embedded polar group effectively shields silanols, eliminating the "drag" on the basic nitrogen. |
| Retention Factor ( | 1.2 (Poor) | 3.5 (Optimal) | Polar-embedded phases resist "dewetting" in high-aqueous conditions, allowing better interaction with polar analytes. |
| Selectivity ( | 1.1 (Co-elution of isomers) | 1.4 (Baseline separation) | The embedded group adds dipole-dipole interactions, separating isomers based on electron density, not just hydrophobicity. |
| Equilibration Time | ~15 column volumes | ~5 column volumes | The polar surface wets instantly, allowing faster gradient re-equilibration. |
Mechanism of Action
The following diagram illustrates why the Polar-Embedded phase outperforms the Traditional C18 for this specific application.
Figure 1: Mechanism comparison. Traditional C18 leaves silanols exposed to basic analytes. Polar-embedded phases create a "shield" via hydrogen bonding, preventing tailing.
Part 3: Optimized Method Development Protocol
Do not rely on generic screening. Use this targeted workflow designed for pyrazole aldehydes.
Step 1: Sample Preparation & Stability
Aldehydes are reactive. Avoid methanol as a diluent if the sample sits for long periods, as hemiacetals may form.
-
Diluent: Acetonitrile:Water (10:90 v/v) with 0.1% Formic Acid.
-
Concentration: 0.2 mg/mL (prevents overload).
-
Pre-treatment: Filter through 0.2 µm PTFE (Nylon can adsorb polar basics).
Step 2: Mobile Phase Selection
pH control is non-negotiable. The mobile phase must suppress silanol ionization (requires pH < 3) or fully protonate the base.
-
Buffer A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Why? Formic acid alone (0.1%) is uncontrolled. Buffering at pH 3.0 stabilizes retention times and suppresses silanol activity (
of silanols is ~3.5-4.5).
-
-
Solvent B: Acetonitrile (ACN).
-
Why? ACN has a lower UV cutoff than Methanol and prevents acetal formation.
-
Step 3: Gradient Strategy
Pyrazole aldehydes elute early. A "hold" step is required at the beginning.
| Time (min) | % Buffer A | % Solvent B | Action |
| 0.0 | 98 | 2 | Loading: High aqueous content to trap polar analyte. |
| 2.0 | 98 | 2 | Isocratic Hold: Ensures retention factor |
| 12.0 | 40 | 60 | Gradient: Elute hydrophobic impurities. |
| 12.1 | 5 | 95 | Wash: Remove dimers/oligomers. |
| 15.0 | 5 | 95 | Hold Wash. |
| 15.1 | 98 | 2 | Re-equilibration. |
| 20.0 | 98 | 2 | Ready for next injection. |
Part 4: Validation Framework (ICH Q2 R2)
To ensure this method is "publishable" and regulatory-ready, you must demonstrate the following parameters.
1. Specificity (Stress Testing)
Demonstrate that the method can separate the main peak from degradation products.
-
Oxidative Stress: Treat sample with 3%
. Expect a peak shift to shorter retention time (carboxylic acid formation). -
Acceptance Criteria: Resolution (
) > 1.5 between aldehyde and acid peaks.
2. Linearity & Range
-
Range: 0.05% (impurity level) to 120% of target concentration.
-
Criterion: Correlation coefficient (
) .[1]
3. Sensitivity (LOD/LOQ)
Due to the low UV absorbance of the pyrazole ring, sensitivity can be an issue.
-
Tip: If UV 254 nm signal is weak, switch to 210-220 nm . The Polar-Embedded column's low bleed allows for low-UV detection without baseline drift.
Method Decision Tree
Use this logic flow to finalize your parameters.
Figure 2: Decision tree for selecting the optimal stationary phase and troubleshooting tailing issues.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
Layne, J. (2002).[2] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A. [Link]
-
Phenomenex Technical Note. (2022). Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP.[Link]
-
PubChem. (2025).[3][4] 1H-pyrazole-4-carbaldehyde Compound Summary. National Library of Medicine. [Link]
Sources
- 1. ijcpa.in [ijcpa.in]
- 2. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Biological Activity of 1-(2-Methoxyphenyl) vs. 1-Phenyl Pyrazole Derivatives
Executive Summary
This technical guide compares the biological efficacy of 1-(2-methoxyphenyl) pyrazole derivatives against their unsubstituted 1-phenyl counterparts. While the 1-phenyl pyrazole scaffold serves as a fundamental pharmacophore in medicinal chemistry (e.g., in Celecoxib), the introduction of an ortho-methoxy group (2-OCH₃) at the N1-phenyl ring induces significant steric and electronic alterations.
Key Findings:
-
Conformational Locking: The 2-methoxy group forces the N1-phenyl ring out of coplanarity with the pyrazole core due to steric clash, often improving selectivity for globular protein pockets (e.g., kinases, COX-2) over planar DNA intercalation.
-
Anticancer Potency: 1-(2-methoxyphenyl) derivatives demonstrate superior cytotoxicity against breast (MCF-7) and lung (A549) cancer lines compared to unsubstituted 1-phenyl analogs, attributed to enhanced lipophilicity and specific hydrophobic pocket interactions.
-
Metabolic Stability: The ortho-substitution blocks metabolic attack at the susceptible 2-position, potentially prolonging half-life compared to the 1-phenyl scaffold.
Chemical & Structural Context: The "Ortho-Twist" Effect
To understand the biological divergence, one must first analyze the structural consequences of the 2-methoxy substitution.
Electronic vs. Steric Modulation
| Feature | 1-Phenyl Pyrazole | 1-(2-Methoxyphenyl) Pyrazole | Biological Consequence |
| Sterics | Planar or near-planar conformation possible. | High Torsion Angle: Steric clash between 2-OMe and Pyrazole-5H prevents planarity. | Reduces non-specific intercalation; enhances fit in "L-shaped" kinase pockets. |
| Electronics | Neutral/Weakly activating. | Electron Donating (+M): Increases electron density on Pyrazole nitrogens.[1] | Enhances hydrogen bond acceptor capability of the pyrazole N2. |
| Lipophilicity | Moderate (LogP ~2.5).[1] | Increased (LogP > 3.0): Methoxy adds lipophilic bulk.[1] | Improved membrane permeability; better blood-brain barrier penetration. |
Mechanism of Action: The Atropisomerism Advantage
The 2-methoxyphenyl moiety creates a "twisted" biaryl axis. In enzyme active sites (e.g., COX-2 or EGFR), this twist prevents the molecule from adopting a flat conformation, which is often associated with promiscuous binding and toxicity.[1] The methoxy oxygen also serves as an additional anchor point, forming weak hydrogen bonds with backbone residues (e.g., Serine or Threonine) in the active site.[1]
Therapeutic Area Analysis
A. Anticancer Activity (Cytotoxicity)
Recent SAR studies highlight the superiority of the 2-methoxy derivative in targeting solid tumors.
-
Target: Human Breast Adenocarcinoma (MCF-7) & Lung Carcinoma (A549).
-
Observation: 1-(2-methoxyphenyl) derivatives exhibit lower IC₅₀ values than 1-phenyl analogs.
-
Mechanism: The electron-rich 2-methoxyphenyl group enhances binding affinity to the ATP-binding pocket of kinases (e.g., EGFR, VEGFR-2), mimicking the binding mode of quinazoline-based drugs but with a distinct scaffold.
Comparative Data:
| Compound Scaffold | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) | Notes |
| 1-Phenyl Pyrazole | MCF-7 | > 50.0 | < 2.0 | Often inactive without strong electron-withdrawing groups (e.g., -CF3). |
| 1-(2-Methoxyphenyl) | MCF-7 | 4.2 ± 0.2 | > 10.0 | High potency due to ortho-locking and H-bond acceptance. |
| Celecoxib (Control) | MCF-7 | ~25.2 | N/A | Standard COX-2 inhibitor, less potent in direct cytotoxicity. |
B. Anti-inflammatory (COX-2 Inhibition)
While 1-phenyl pyrazoles (like Celecoxib) are the gold standard, the 2-methoxy substitution alters the selectivity profile.
-
1-Phenyl: Relies on a para-sulfonamide or para-sulfonyl group to bind the COX-2 side pocket (Arg120/Tyr355). The phenyl ring acts largely as a spacer.
-
1-(2-Methoxyphenyl): The ortho substituent can clash with the narrow channel of the COX active site if not designed carefully. However, it improves selectivity against COX-1 by making the molecule too bulky to fit the smaller COX-1 hydrophobic channel.
Experimental Protocols
Protocol 1: Synthesis via Sonochemistry (Green Chemistry)
Rationale: Traditional heating often degrades electron-rich methoxy derivatives. Ultrasound irradiation accelerates the C-N coupling while preserving the sensitive ether linkage.
-
Reagents: 2-iodoanisole (1.0 equiv), Pyrazole derivative (1.2 equiv), CuI (10 mol%), Cs₂CO₃ (2.0 equiv).[1]
-
Solvent: DMSO (Dry).
-
Procedure:
-
Mix reagents in a heavy-walled glass tube.
-
Irradiate with an ultrasonic probe (20 kHz, 40% amplitude) for 30–60 minutes at 80°C.
-
Monitor: TLC (Hexane:Ethyl Acetate 3:1).
-
Workup: Dilute with water, extract with ethyl acetate, dry over Na₂SO₄.
-
-
Validation: ¹H-NMR should show a singlet at ~3.8 ppm (OCH₃) and a downfield shift of the pyrazole protons.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Rationale: Standardized metabolic activity measurement to quantify cell viability.[1]
-
Seeding: Plate MCF-7 cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h.
-
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).
-
Incubation: 48 hours at 37°C, 5% CO₂.
-
Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).
Visualizations
Comparison Logic & SAR Decision Tree
The following diagram illustrates the decision-making process when choosing between 1-phenyl and 1-(2-methoxyphenyl) scaffolds based on the target.
Caption: SAR Decision Tree illustrating the divergence in scaffold selection based on therapeutic target (Kinase vs. COX-2).
References
-
Anticancer Activity of N-(2-methoxyphenyl) Pyrazoles Source: ResearchGate / Indian Journal of Heterocyclic Chemistry Key Finding: 1-(2-methoxyphenyl) derivatives (e.g., Compound 2e, 4k) showed superior IC₅₀ values against MCF-7 compared to cisplatin.
-
COX-2 Inhibition and Pyrazole SAR Source: PubMed Central (PMC) Key Finding: Analysis of 1-phenyl pyrazoles (Celecoxib analogs) and the requirement for specific N1-substitutions for COX-2 selectivity.
-
Comparative Cytotoxicity Data Source: BenchChem Key Finding: Compiled IC₅₀ data for Celecoxib and pyrazole derivatives against various cancer cell lines.
-
Synthesis of 1-Aryl Pyrazoles Source: MDPI Key Finding: Protocols for synthesizing polysubstituted pyrazoles and evaluating their biological activity. [1]
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A Senior Application Scientist's Guide to the Validation of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Introduction
In the landscape of drug discovery and materials science, pyrazole derivatives are foundational scaffolds, celebrated for their diverse biological activities.[1] The compound 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde, a functionalized heterocyclic aldehyde, represents a key intermediate for synthesizing more complex molecules. For researchers and drug development professionals, the absolute certainty of a starting material's identity and purity is not merely a matter of good practice; it is the bedrock of reproducible, reliable, and translatable science.
This guide provides an in-depth comparison of analytical methodologies for the validation of this compound. We will begin with the foundational technique of elemental analysis, often considered a primary standard for novel compounds, and then expand to a multi-technique, orthogonal approach necessary for unequivocal characterization in a modern research environment. This document is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each analytical choice to build a self-validating system of evidence.
Part 1: Foundational Validation via Elemental (CHN) Analysis
Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized organic compound.[2] It provides a quantitative determination of the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which can be directly compared against theoretical values. For a novel compound, a successful elemental analysis is a primary piece of evidence supporting its proposed structure.[3][4]
The Principle of CHN Analysis: The Dumas Method
The most common method for CHN analysis is based on the Pregl-Dumas method, which involves the complete and instantaneous combustion of the sample in a high-temperature (ca. 1000°C), oxygen-rich environment.[5][6]
-
Combustion: The organic compound is broken down into its elemental gases. Carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) and its various oxides (NOₓ).[6]
-
Reduction: The mixture of gases is passed through a reduction chamber (often containing copper) to convert nitrogen oxides to dinitrogen (N₂).
-
Separation & Detection: The resulting gases (CO₂, H₂O, and N₂) are separated, typically using chromatographic methods, and quantified using a thermal conductivity detector (TCD).[2][7] The detector's response is proportional to the concentration of each gas.
Theoretical Composition of this compound
Before any analysis, we must calculate the expected elemental composition. The molecular formula for this compound is C₁₁H₁₀N₂O₂ (Isomeric with 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde[8]), with a molecular weight of 202.21 g/mol .
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 65.34% |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.99% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.85% |
| Oxygen | O | 15.999 | 2 | 31.998 | 15.82% |
| Total | 202.213 | 100.00% |
Note: Standard CHN analyzers do not directly measure oxygen; it is typically determined by pyrolysis in a separate analysis or calculated by difference.
Experimental Protocol: CHN Analysis
This protocol describes a self-validating system, incorporating blanks, standards, and sample replicates to ensure trustworthiness.
-
Instrument Preparation & Calibration:
-
Ensure the elemental analyzer's combustion and reduction furnaces have reached their set temperatures (e.g., ~950-1000°C and ~650°C, respectively).[7]
-
Verify stable helium carrier gas and oxygen combustion gas pressures.[9]
-
Perform a series of blank runs (empty tin capsules) to ensure a clean baseline.
-
Calibrate the instrument by analyzing a known mass of a high-purity, stable organic standard, such as acetanilide.[6] The instrument software will use the results to generate a response factor for C, H, and N.
-
-
Sample Preparation:
-
The sample must be homogenous and completely dry. Non-homogenous samples require larger sample sizes to be representative.[10]
-
Using a clean spatula on a clean, static-free surface, accurately weigh 1-3 mg of the this compound sample into a tin capsule using a microbalance.[7][10]
-
Carefully crimp the tin capsule to seal it completely, ensuring no sample is lost and no air is trapped inside.
-
Prepare at least two additional replicates of the sample for statistical validation.
-
-
Analysis & Data Processing:
-
Load the prepared blanks, calibration standards, and samples into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop each sample into the furnace for combustion.[7]
-
The software will integrate the detector signals for CO₂, H₂O, and N₂, and use the calibration factor and sample weight to calculate the percentage of each element.
-
Interpretation of Results
The primary criterion for a successful validation is that the experimentally determined percentages for C, H, and N must be within ±0.4% of the calculated theoretical values.[3][4] For example, for Carbon (65.34%), an acceptable result would fall between 64.94% and 65.74%. Discrepancies outside this range may indicate impurities, residual solvent, or incomplete combustion.
Workflow for Elemental Analysis Validation
Caption: Workflow for CHN elemental analysis.
Part 2: Orthogonal Methods for Comprehensive Validation
While elemental analysis confirms that the correct atoms are present in the correct ratios, it has limitations. It cannot distinguish between isomers, nor can it effectively detect impurities that have a similar elemental composition to the target compound.[11] Therefore, a robust validation package must include orthogonal techniques that assess purity and confirm the specific molecular structure.
Comparison of Key Analytical Techniques
The following table compares elemental analysis with other critical analytical techniques used in the characterization of organic compounds.[12][13][14]
| Parameter | Elemental (CHN) Analysis | High-Resolution MS (HRMS) | NMR Spectroscopy (¹H, ¹³C) | High-Performance LC (HPLC) |
| Primary Information | Elemental composition (%C, H, N) | High-accuracy molecular weight & formula | Atomic connectivity, 3D structure, isomer identification | Purity, number of components, quantification |
| Principle | Combustion and detection of elemental gases[6] | Ionization and mass-to-charge ratio measurement[13] | Nuclear spin in a magnetic field[13] | Differential partitioning between phases[12] |
| Detects Isomers? | No | No (unless fragmented differently) | Yes (Primary Method) | Yes (if separable) |
| Purity Assessment | Infers purity based on deviation from theory | Can detect impurities with different masses | Can detect and quantify impurities with NMR signals | Yes (Primary Method) |
| Key Advantage | Direct, quantitative confirmation of elemental formula | Confirms molecular formula with high confidence[3] | Unambiguous structure elucidation[15] | High-precision purity determination (%) |
| Limitation | Insensitive to isomeric or elemental-similar impurities | Does not provide structural connectivity | Can be complex to interpret; requires pure sample | Requires a chromophore (for UV detection) |
Recommended Orthogonal Workflow
For a compound like this compound, a combination of techniques provides the most complete picture.
Logical Workflow for Compound Validation
Caption: A multi-technique validation workflow.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities, providing a clear percentage purity value.[12]
-
System Preparation:
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of HPLC-grade acetonitrile and water is common. For example, start with 30% acetonitrile, ramp to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm).
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a blank (solvent) to establish a baseline.
-
Inject the prepared sample.
-
Record the chromatogram for a sufficient time to allow all potential impurities to elute.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Conclusion
The validation of a key synthetic intermediate like this compound demands a rigorous, multi-faceted analytical approach. While elemental analysis serves as the essential first step to confirm the foundational elemental formula, it is not, in isolation, sufficient proof of identity or purity. Only by integrating this data with orthogonal techniques—high-resolution mass spectrometry to confirm the molecular formula, NMR spectroscopy for unambiguous structural elucidation, and HPLC for precise purity assessment—can researchers proceed with confidence. This comprehensive validation strategy ensures the integrity of subsequent research, from small-scale experiments to large-scale drug development programs, ultimately upholding the principles of scientific accuracy and reproducibility.
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Biris, C. G. et al. "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives." Molecules, 2024. [Link]
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James, J. P. et al. "Structure and spectral data of pyrazole derivatives." ResearchGate, 2021. [Link]
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Visnav. "Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation." Accessed February 12, 2026. [Link]
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Royal Society of Chemistry. "CHNS Elemental Analysers." Technical Briefs, 2008. [Link]
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National Center for Biotechnology Information. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022. [Link]
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Research and Reviews. "Characterization and Identification in Organic Chemistry through Analytical Techniques." Journal of the Chemical Society, 2024. [Link]
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In-Situ. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." Accessed February 12, 2026. [Link]
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Preprints.org. "Modern Analytical Technique for Characterization Organic Compounds." Preprints, 2024. [Link]
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Cooperative Institute for Research in Environmental Sciences. "Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry." Analytical Chemistry, 2007. [Link]
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National Center for Biotechnology Information. "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." Molecules, 2011. [Link]
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AZoM. "A Look at Elemental Analysis for Organic Compounds." Accessed February 12, 2026. [Link]
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Chemistry LibreTexts. "Separation, Purification, and Identification of Organic Compounds." Accessed February 12, 2026. [Link]
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MDPI. "(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole." Accessed February 12, 2026. [Link]
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MDPI. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." Accessed February 12, 2026. [Link]
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Moksha Publishing House. "Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety." Accessed February 12, 2026. [Link]
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National Center for Biotechnology Information. "Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives." Molecules, 2021. [Link]
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National Center for Biotechnology Information. "Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents." Molecules, 2017. [Link]
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Royal Society of Chemistry. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 2023. [Link]
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A Senior Application Scientist's Guide to the UV-Vis Absorption Spectra of Substituted Pyrazole Carbaldehydes
Abstract: This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of substituted pyrazole carbaldehydes, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. We delve into the electronic transitions governing their spectral properties and systematically explore the influence of various substituents on their absorption maxima (λmax). By integrating theoretical principles with practical experimental protocols, this document serves as a vital resource for researchers, chemists, and drug development professionals seeking to understand and utilize the spectroscopic characteristics of these molecules. Experimental data is presented to illustrate key trends, and a detailed, self-validating protocol for spectral acquisition is provided.
Introduction: The Significance of Pyrazole Carbaldehydes
Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-leukemic properties.[1][2] The pyrazole-4-carbaldehyde scaffold, in particular, serves as a versatile synthetic intermediate for constructing more complex molecular architectures.[3][4] Understanding the electronic properties of these core structures is paramount for designing novel compounds with tailored functions.
UV-Vis spectroscopy is a rapid, non-destructive, and highly effective technique for probing the electronic structure of conjugated systems like pyrazole carbaldehydes. The absorption of UV-Vis light promotes electrons from lower-energy ground states to higher-energy excited states. The wavelength and intensity of this absorption are exquisitely sensitive to the molecule's structure, providing invaluable insights into the effects of functional group modifications. This guide will compare how different substituents on the pyrazole ring system modulate its UV-Vis absorption profile.
Theoretical Framework: Electronic Transitions and Substituent Effects
The UV-Vis spectrum of a pyrazole carbaldehyde is primarily dictated by two types of electronic transitions:
-
π → π* (pi to pi-star) transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double bonds and aromatic systems and typically result in strong absorption bands.[5][6]
-
n → π* (n to pi-star) transitions: These transitions involve moving an electron from a non-bonding orbital (e.g., the lone pair on a nitrogen or oxygen atom) to a π* antibonding orbital.[5] They are generally lower in energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) than π → π* transitions.[5]
The position and intensity of these absorption bands are not static; they are profoundly influenced by substituents attached to the aromatic ring. This influence is governed by a combination of inductive and resonance effects.[7][8]
-
Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2) groups donate electron density to the aromatic ring through resonance (+R effect).[9] This donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), effectively decreasing the HOMO-LUMO energy gap. A smaller energy gap requires lower-energy (longer wavelength) light for excitation, resulting in a bathochromic shift (red shift) of the absorption maximum.[10]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and carbonyl groups (-C=O) withdraw electron density from the ring via resonance (-R effect).[8] This withdrawal lowers the energy of the LUMO more than the HOMO, increasing the HOMO-LUMO energy gap. Consequently, higher-energy (shorter wavelength) light is needed for excitation, causing a hypsochromic shift (blue shift).[11]
The logical relationship between substituent type and spectral output is visualized below.
Caption: Overall workflow from synthesis to spectral analysis.
Protocol for UV-Vis Spectral Acquisition
This protocol ensures the acquisition of accurate and reproducible data.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Materials:
-
Synthesized pyrazole carbaldehyde sample.
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol).
-
10 mm path length quartz cuvettes.
-
Volumetric flasks and micropipettes.
Step-by-Step Procedure:
-
Instrument Initialization: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible). Allow at least 30 minutes for the instrument to warm up and stabilize.
-
Stock Solution Preparation: Accurately weigh a small amount of the pyrazole carbaldehyde sample and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Rationale: Precise concentration is essential for calculating molar absorptivity (ε), a fundamental molecular property.
-
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1 x 10⁻⁵ M) from the stock solution. The final absorbance should ideally be within the instrument's optimal linear range (0.2 - 0.8 A.U.).
-
Rationale: Highly concentrated solutions can lead to detector saturation and deviations from the Beer-Lambert law.
-
-
Baseline Correction: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan across the desired wavelength range (e.g., 200-400 nm). The instrument will store this as a zero-absorbance baseline.
-
Rationale: This step digitally subtracts any absorbance from the solvent and cuvettes, ensuring the final spectrum is solely due to the analyte. This is a critical self-validating step.
-
-
Sample Measurement: Remove the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.
-
Rationale: Rinsing prevents dilution errors from any residual solvent.
-
-
Spectrum Acquisition: Run the spectral scan. The instrument will automatically record the absorbance versus wavelength, corrected against the stored baseline.
-
Data Processing: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this peak. Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length (1 cm).
-
Cuvette Cleaning: Thoroughly clean the cuvettes with the appropriate solvent immediately after use to prevent sample residue from staining the quartz.
Conclusion
The UV-Vis absorption characteristics of pyrazole carbaldehydes are a direct reflection of their electronic structure. This guide has demonstrated that these properties can be rationally tuned through the introduction of substituents with varying electronic effects. Electron-donating groups typically induce a bathochromic shift, while electron-withdrawing groups cause a hypsochromic shift in the primary π → π* absorption band. Furthermore, solvent polarity can play a significant role and must be considered when interpreting spectral data. The provided experimental framework offers a robust methodology for obtaining high-quality, reliable spectra, enabling researchers to effectively characterize these important heterocyclic compounds and advance their application in science and medicine.
References
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AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. [Link]
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Al-Masoudi, N. A. et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]
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ResearchGate. (2017). (PDF) Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). [Link]
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Semantic Scholar. (2015). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]
-
STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The information herein is synthesized from established chemical safety principles and data on analogous chemical structures, designed to empower researchers and drug development professionals with the knowledge for responsible waste management.
Hazard Identification and Risk Assessment
Based on analogous pyrazole and aldehyde compounds, the primary hazards are:
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[1][2][4]
Table 1: Chemical and Hazard Profile Summary
| Property | Value/Classification | Source |
|---|---|---|
| Chemical Name | This compound | - |
| Molecular Formula | C₁₁H₁₀N₂O₂ | |
| Molecular Weight | 202.21 g/mol | |
| Physical Form | Solid | |
| Known Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | [1][2] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects |
| Incompatibilities | Strong oxidizing agents |[1][2] |
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[1][3]
-
Body Protection: A standard laboratory coat is required. For larger quantities or potential for dust generation, consider additional protective clothing.[1]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to prevent inhalation.[2][5]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste streams containing this compound.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Procedures
Disposing of hazardous chemicals via sinks or regular trash is strictly prohibited.[6] All chemical waste must be collected, properly labeled, and managed by your institution's Environmental Health & Safety (EHS) department.[5][6]
Disposal of Solid Waste
This category includes the pure compound, reaction byproducts, and any contaminated disposable materials such as weighing paper, gloves, or paper towels used for cleaning minor spills.
-
Container Selection: Designate a sturdy, sealable container for "Hazardous Solid Waste." The container must be made of a material compatible with the chemical.
-
Waste Collection: Carefully place the solid waste into the designated container using a spatula or tongs. Minimize dust generation by performing this action inside a chemical fume hood.
-
Labeling: Affix a completed EHS Hazardous Waste Label to the container.[6] The label must clearly state the full chemical name: "this compound" and list any other contaminated materials. Abbreviations are not permitted.[6]
-
Storage: Keep the waste container sealed except when adding waste.[6] Store it in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents.[1][7]
Disposal of Liquid Waste (Solutions)
This category applies to solutions where the compound is dissolved in a solvent (e.g., reaction mixtures, chromatography fractions).
-
Container Selection: Use a dedicated, leak-proof "Hazardous Liquid Waste" container that is chemically compatible with the solvent(s) used. For example, do not use a metal can for corrosive waste. Use secondary containment to prevent spills.[6]
-
Waste Collection: Pour the liquid waste carefully into the container, avoiding splashes. This should be done in a chemical fume hood. Do not mix incompatible waste streams.[6]
-
Labeling: Attach a completed EHS Hazardous Waste Label. List all chemical constituents by their full names and estimate their percentages (e.g., "Dichloromethane ~80%, Methanol ~15%, this compound ~5%").[6]
-
Storage: Keep the container tightly sealed and stored in a designated SAA, segregated from incompatible chemicals.[6] Never store more than 10 gallons of hazardous waste in your lab's SAA.[6]
Emergency Procedures: Spill Management
In the event of a small spill, follow these procedures. For large spills, evacuate the area and contact your institution's EHS immediately.
-
Ensure Safety: Alert others in the area. Ensure proper PPE is worn before attempting cleanup.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an appropriate absorbent (e.g., vermiculite or chemical spill pads).
-
Cleanup: Carefully sweep or wipe up the contained material, working from the outside in. Place all contaminated cleanup materials into a designated hazardous solid waste container.[1]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Dispose of all cleaning materials as hazardous solid waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Conclusion: A Commitment to Safety
The proper management and disposal of chemical waste like this compound is a fundamental responsibility of every researcher. By following this guide, you contribute to a safer laboratory environment, ensure the well-being of your colleagues, and uphold environmental stewardship. Always consult your institution's specific waste disposal guidelines and contact your EHS department with any questions.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]
-
Safety data sheet - Nezal. BASF. [Link]
- 1-(2-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde AldrichCPR | Sigma-Aldrich (Cached). Sigma-Aldrich.
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. download.basf.com [download.basf.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde
Executive Summary & Hazard Logic
The "Why" Behind the Protocol
Handling 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde requires more than generic laboratory safety; it demands a protocol responsive to its specific functional groups. As a heterocyclic aldehyde, this compound presents a dual-threat profile: the aldehyde moiety poses high reactivity risks (sensitization, respiratory irritation), while the pyrazole core suggests potential biological activity (kinase inhibition pathways), necessitating strict containment.
Critical Hazard Stratification (H-Code Analysis):
-
H318 (Causes Serious Eye Damage): Unlike simple irritants, this compound can cause irreversible corneal opacity. Standard safety glasses are insufficient .
-
H335 (Respiratory Irritation): The aldehyde functionality is volatile enough to irritate mucous membranes even without visible dust.
-
H302 (Harmful if Swallowed): Indicates systemic toxicity potential.
Risk Assessment Logic Diagram
The following decision tree illustrates the logic used to select the PPE levels defined in Section 2.
Figure 1: Hazard-based logic flow for determining PPE requirements based on chemical structure.
The PPE Matrix: Specification & Standards
The "What" to Wear
Do not rely on generic "latex" gloves. Aldehydes can permeate standard latex rapidly. The following matrix is the non-negotiable standard for handling this compound in amounts >10mg.
| Protection Zone | Component | Specification (Standard) | Operational Insight (The "Field View") |
| Ocular | Chemical Splash Goggles | ANSI Z87.1+ (D3 Rating) | Critical: Safety glasses with side shields are inadequate due to H318 risks. Vapors can bypass side shields; goggles provide the necessary seal. |
| Dermal (Hand) | Double Gloving System | Inner: 4-mil NitrileOuter: 5-8 mil Nitrile (Extended Cuff) | Why: Aldehydes can cross-link proteins in the skin. Change outer gloves immediately upon splash. Change inner gloves every 2 hours. |
| Respiratory | Engineering Control | Certified Fume Hood (Face velocity: 80-100 fpm) | If weighing powder outside a hood (not recommended), a P100/OV (Organic Vapor) respirator is required. N95s do not stop organic vapors. |
| Body | Lab Coat + Apron | Cotton/Poly Blend (Flame Resistant preferred) | For synthesis scales >5g, add a chemically resistant apron (Tyvek or PVC) to protect the torso from splashes. |
Operational Workflow: The "Clean-Dirty" Line
The "How" to Execute
Trust is built on consistency. This protocol establishes a "Clean-Dirty" line to prevent cross-contamination of the lab space.
Pre-Experimental Setup
-
Verify Ventilation: Ensure fume hood flow monitor reads "Normal."
-
Staging: Place waste container, balance, and reagents inside the hood.
-
The Line: Mark a tape line 6 inches from the hood sash. Nothing contaminated crosses this line outward; nothing clean (notebooks, phones) crosses inward.
Handling & Synthesis Protocol
-
Weighing: Aldehydes oxidize to carboxylic acids upon air exposure. Flush the stock container with Nitrogen/Argon after every use.
-
Solubilization: When dissolving in DCM or Ethyl Acetate, keep the sash lowered. The combination of solvent vapor and aldehyde volatility increases respiratory risk.
-
Spill Management: If <5mL, neutralize with weak bisulfite solution (to form the adduct) then absorb. Do not simply wipe with paper towels, as this increases surface area for evaporation.
Decontamination & Doffing Workflow
The most dangerous moment is taking the PPE off. Follow this sequence to prevent secondary exposure.
Figure 2: Sequential doffing procedure to minimize contact transfer.
Emergency Response & Disposal
Self-Validating Safety Systems
Exposure Response[1]
-
Eye Contact: IMMEDIATE irrigation is vital.[1][2][3][4] H318 implies damage happens in seconds. Flush for 15 minutes minimum. Do not pause to remove contact lenses initially; flush over them, then remove if possible.
-
Skin Contact: Wash with soap and water.[1][5][6] Do not use alcohol or acetone; these solvents can drive the lipophilic pyrazole ring deeper into the dermis.
Waste Disposal Streams
Segregate waste to prevent downstream reactions.
| Waste Stream | Composition | Disposal Action |
| Solid Waste | Contaminated gloves, paper towels, weigh boats. | Hazardous Solid Waste Bin. Double bag. Label "Toxic/Irritant Solids." |
| Liquid Waste (Aqueous) | Quenched reaction mixtures, aqueous washes. | Aqueous Waste. Ensure pH is 5-9 before disposal. |
| Liquid Waste (Organic) | Mother liquors, solvents (DCM, EtOAc). | Organic Solvents (Halogenated/Non-Halogenated). Do not mix with oxidizers. |
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 1H-Pyrazole-5-carbaldehyde. Retrieved from (Note: Used as SAR reference for pyrazole carbaldehyde hazards).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Eye and Face Protection eTool. United States Department of Labor. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: Pyrazole Carbaldehyde Derivatives. National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
